Octa-2,5-diene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
63216-69-3 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
octa-2,5-diene |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5-6,8H,4,7H2,1-2H3 |
InChI Key |
GDDAJHJRAKOILH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Stereoselective Synthesis of (E,E)-octa-2,5-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a key method for the stereoselective synthesis of (E,E)-octa-2,5-diene, a valuable building block in organic synthesis. The document details a robust experimental protocol derived from established literature, presents quantitative data in a clear, tabular format, and includes a visualization of the synthetic workflow.
Core Synthesis Strategy: Grignard Reagent Coupling
The primary method for the stereoselective synthesis of (E,E)-octa-2,5-diene involves the coupling of a Grignard reagent derived from an (E)-butenyl halide. This approach leverages the nucleophilic character of the organomagnesium intermediate to form a new carbon-carbon bond, with the stereochemistry of the starting material largely retained in the final product.
A key study by Hill, E. A., et al. provides a foundational methodology for this transformation. Their work on the reactions of Grignard reagents from various butenyl halides demonstrates the feasibility of this approach and provides insight into the factors controlling the stereochemical outcome. The reaction of the Grignard reagent derived from (E)-1-bromo-2-butene in the presence of a suitable coupling partner can afford the desired (E,E)-octa-2,5-diene.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of (E,E)-octa-2,5-diene via the Grignard coupling methodology.
| Parameter | Value | Reference |
| Yield | 77% | Hill, E. A., et al. J. Org. Chem. 1983, 48 (20), 3607–3611 |
| Purity | >99% (E,E) isomer | Hill, E. A., et al. J. Org. Chem. 1983, 48 (20), 3607–3611 |
| Boiling Point | 124-126 °C | Hill, E. A., et al. J. Org. Chem. 1983, 48 (20), 3607–3611 |
Experimental Protocol
This section details the experimental procedure for the synthesis of (E,E)-octa-2,5-diene, adapted from the work of Hill, E. A., et al.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
(E)-1-bromo-2-butene
-
Anhydrous Copper(I) Chloride (optional, as a catalyst for cross-coupling if a different electrophile is used)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of (E)-1-bromo-2-butene in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings with gentle stirring.
-
The reaction is initiated by gentle warming. Once initiated, the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction (Self-Coupling):
-
The formation of octa-2,5-diene in this specific protocol is a result of the coupling of the Grignard reagent with the unreacted alkyl halide, a process often referred to as Wurtz-type coupling that occurs concurrently with Grignard formation. For a more controlled cross-coupling, an external electrophile would be added at this stage, potentially with a catalyst like CuCl.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the ethereal layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether by distillation.
-
The crude product is then purified by fractional distillation to yield pure (E,E)-octa-2,5-diene.
-
Synthetic Workflow Visualization
The following diagram illustrates the key steps in the synthesis of (E,E)-octa-2,5-diene.
Caption: Synthetic workflow for (E,E)-octa-2,5-diene.
An In-Depth Technical Guide to the Stereochemistry of Octa-2,5-diene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of octa-2,5-diene isomers. The document details the distinct properties and synthesis of the (2E,5E), (2Z,5Z), and (2E,5Z) stereoisomers, presenting key data in structured tables and outlining experimental methodologies. Visual diagrams generated using Graphviz are included to illustrate the isomeric relationships and representative synthetic pathways.
Introduction to this compound and its Stereoisomers
This compound is an organic compound with the molecular formula C8H14. The presence of two double bonds at the 2 and 5 positions allows for the existence of geometric isomers, each with unique spatial arrangements of its constituent atoms. These stereoisomers, despite having the same molecular formula and connectivity, can exhibit different physical, chemical, and biological properties. Understanding the stereochemistry of these isomers is crucial in various fields, including synthetic chemistry and drug development, where specific three-dimensional structures are often required for desired reactivity and biological activity.
The three possible stereoisomers of this compound are:
-
(2E,5E)-octa-2,5-diene
-
(2Z,5Z)-octa-2,5-diene
-
(2E,5Z)-octa-2,5-diene (which is identical to (2Z,5E)-octa-2,5-diene)
Quantitative Data of this compound Isomers
| Property | (2E,5E)-octa-2,5-diene | (2Z,5Z)-octa-2,5-diene | (2E,5Z)-octa-2,5-diene |
| Molecular Formula | C8H14 | C8H14 | C8H14 |
| Molecular Weight ( g/mol ) | 110.20 | 110.20 | 110.20 |
| Boiling Point (°C) | 123.3 ± 10.0 (Predicted) | 123.3 ± 10.0 (Predicted)[1] | Not Available |
| Density (g/cm³) | 0.745 ± 0.06 (Predicted) | 0.745 ± 0.06 (Predicted)[1] | Not Available |
| Kovats Retention Index | Not Available | Not Available | 792.7, 796.9, 793.4 (Semi-standard non-polar)[2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the differentiation of diene stereoisomers. The chemical shifts and coupling constants of the vinylic protons are particularly informative.
-
¹H NMR: In general, for disubstituted alkenes, the coupling constant (J-value) for trans protons is typically larger (12-18 Hz) than for cis protons (6-12 Hz). This difference allows for the unambiguous assignment of the double bond geometry. The chemical shifts of the allylic protons can also provide structural information.
-
¹³C NMR: The chemical shifts of the vinylic and allylic carbons can also differ between isomers, although the differences may be more subtle than in ¹H NMR.
As specific experimental NMR data for all this compound isomers is not available, researchers would need to acquire and interpret the spectra for each synthesized isomer to confirm its stereochemistry.
Experimental Protocols: Stereoselective Synthesis of Dienes
The stereoselective synthesis of dienes is a well-established area of organic chemistry. While specific protocols for each this compound isomer are not extensively documented, general methodologies for the synthesis of (E,E), (Z,Z), and (E,Z) dienes can be adapted. These methods often rely on transition-metal-catalyzed cross-coupling reactions.
General Workflow for Stereoselective Diene Synthesis
A general workflow for the synthesis and purification of a specific diene stereoisomer is outlined below. This typically involves a stereoselective coupling reaction followed by purification and characterization.
Protocol for Stereoselective Synthesis of an (E,E)-Diene via Suzuki-Miyaura Coupling
This protocol is a generalized procedure that can be adapted for the synthesis of (2E,5E)-octa-2,5-diene.
Materials:
-
(E)-1-bromobut-1-ene
-
(E)-but-2-en-1-ylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (E)-1-bromobut-1-ene (1.0 eq), (E)-but-2-en-1-ylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add toluene as the solvent, followed by the 2M aqueous sodium carbonate solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to obtain the pure (2E,5E)-octa-2,5-diene.
-
Characterize the final product using NMR spectroscopy (¹H and ¹³C), GC-MS, and IR spectroscopy to confirm its structure and purity.
Note: The synthesis of (Z,Z) and (E,Z) isomers would require the use of the corresponding (Z)-configured starting materials. The choice of catalyst, base, and solvent may also need to be optimized to ensure high stereoselectivity.
Conclusion
The stereochemistry of this compound isomers plays a critical role in defining their properties and potential applications. This guide has provided an overview of the (2E,5E), (2Z,5Z), and (2E,5Z) stereoisomers, including available quantitative data and general protocols for their stereoselective synthesis. For researchers in drug development and other scientific fields, a thorough understanding and precise control of the stereochemistry of such molecules are paramount for achieving desired outcomes. Further experimental investigation is needed to fully characterize the physical and spectroscopic properties of each isomer and to develop optimized, specific synthetic protocols.
References
An In-depth Technical Guide to the Spectroscopic Data of Octa-2,5-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for octa-2,5-diene, including its various isomers. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive models and data from analogous olefinic structures to offer a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Furthermore, standardized experimental protocols for obtaining these spectra are outlined to assist researchers in their laboratory work.
Predicted Spectroscopic Data of this compound Isomers
This compound (C₈H₁₄, molecular weight: 110.20 g/mol ) can exist as several geometric isomers, primarily (2E,5E), (2Z,5Z), and (2E,5Z). The distinct spatial arrangement of the substituents around the double bonds in these isomers leads to unique spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for the isomers of this compound are presented below. These predictions are based on established principles of chemical shift theory and additivity rules.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers
| Proton | (2E,5E)-octa-2,5-diene | (2Z,5Z)-octa-2,5-diene | (2E,5Z)-octa-2,5-diene |
| H1, H8 (CH₃) | ~ 0.95 (t) | ~ 0.97 (t) | ~ 0.96 (t) |
| H2, H7 (CH₂) | ~ 2.00 (quint) | ~ 2.05 (quint) | ~ 2.02 (quint) |
| H3, H6 (=CH) | ~ 5.40 (m) | ~ 5.35 (m) | ~ 5.38 (m) |
| H4, H5 (=CH) | ~ 5.40 (m) | ~ 5.35 (m) | ~ 5.38 (m) |
Note: Chemical shifts are referenced to TMS (0 ppm). Multiplicity is abbreviated as t (triplet), quint (quintet), and m (multiplet).
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers
| Carbon | (2E,5E)-octa-2,5-diene | (2Z,5Z)-octa-2,5-diene | (2E,5Z)-octa-2,5-diene |
| C1, C8 | ~ 14.0 | ~ 14.2 | ~ 14.1 |
| C2, C7 | ~ 25.6 | ~ 20.7 | ~ 23.2 |
| C3, C6 | ~ 125.0 | ~ 124.0 | ~ 124.5 |
| C4, C5 | ~ 130.0 | ~ 129.0 | ~ 129.5 |
Note: Chemical shifts are referenced to TMS (0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are associated with the C=C and C-H bonds of the alkene and alkane portions of the molecule.
Table 3: Predicted IR Absorption Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| =C-H Stretch | 3100 - 3000 | Medium |
| C-H Stretch (sp³) | 3000 - 2850 | Strong |
| C=C Stretch | 1680 - 1640 | Medium to Weak |
| =C-H Bend (out-of-plane) | 1000 - 650 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| m/z | Proposed Fragment Ion | Notes |
| 110 | [C₈H₁₄]⁺ | Molecular Ion (M⁺) |
| 95 | [C₇H₁₁]⁺ | Loss of a methyl radical (•CH₃) |
| 81 | [C₆H₉]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 67 | [C₅H₇]⁺ | Allylic cleavage |
| 55 | [C₄H₇]⁺ | Common fragment for alkenes |
| 41 | [C₃H₅]⁺ | Allyl cation, often a base peak |
Experimental Protocols
The following sections detail the standard methodologies for obtaining NMR, IR, and MS data for a volatile organic compound like this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
For a ¹H NMR spectrum, dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely to prevent evaporation of the volatile sample.
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 220 ppm.
-
IR Spectroscopy Protocol
Attenuated Total Reflectance (ATR)-FTIR:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as hexane (B92381) or dichloromethane.
Instrumental Parameters:
-
Gas Chromatograph:
-
Injector: Split/splitless inlet, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
Oven temperature program: Initial temperature of 40 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 35-300.
-
Scan speed: 2-3 scans/second.
-
Ion source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Visualization of Experimental Workflow
The logical flow of spectroscopic analysis for this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Physical Properties of Octa-2,5-diene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the stereoisomers of octa-2,5-diene. Due to the limited availability of experimentally determined data for all isomers, this document consolidates both predicted and experimental values to serve as a foundational resource for researchers. The guide details the methodologies for key physical property measurements and includes a logical workflow for isomer characterization.
Core Physical Properties
This compound (C8H14) is a hydrocarbon with two double bonds, leading to the possibility of four geometric isomers: (2E,5E), (2Z,5Z), (2E,5Z), and (2Z,5E). The spatial arrangement of the substituents around the double bonds significantly influences the physical properties of these isomers.
Data Presentation
The following table summarizes the available quantitative data for the stereoisomers of this compound. It is important to note that much of the readily available data is computational or predicted, with experimental values being scarce in the literature.
| Property | (2E,5E)-octa-2,5-diene | (2Z,5Z)-octa-2,5-diene | (2E,5Z)-octa-2,5-diene | (2Z,5E)-octa-2,5-diene |
| Molecular Formula | C8H14 | C8H14 | C8H14 | C8H14 |
| Molecular Weight ( g/mol ) | 110.20 | 110.20 | 110.20 | 110.20 |
| Boiling Point (°C) | No data available | 123.3 ± 10.0 (Predicted)[1] | No data available | No data available |
| Melting Point (°C) | No data available | No data available | No data available | No data available |
| Density (g/cm³) | No data available | 0.745 ± 0.06 (Predicted)[1] | No data available | No data available |
| Refractive Index | No data available | No data available | No data available | No data available |
| Kovats Retention Index | No data available | No data available | 792.7, 796.9, 793.4[2] | 797.8, 801.7, 798.3, 798[3] |
Experimental Protocols
The determination of the physical properties of organic compounds such as this compound isomers relies on well-established experimental techniques. The following sections detail the general methodologies for measuring boiling point, density, and refractive index.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which is expected to be a liquid at room temperature, several methods can be employed:
-
Simple Distillation: This is a common and straightforward method for determining the boiling point of a liquid. The sample is heated in a distillation apparatus, and the temperature at which the liquid actively boils and its vapor condenses is recorded as the boiling point. It is crucial that the thermometer bulb is positioned correctly in the vapor path to obtain an accurate reading.
-
Thiele Tube Method: This technique is suitable for small sample volumes. A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the liquid. The apparatus is heated in a Thiele tube containing a high-boiling point oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can also be used to determine the boiling point by measuring the heat flow to the sample as a function of temperature. The onset of the endothermic peak corresponding to vaporization represents the boiling point.
Density Determination
Density is the mass per unit volume of a substance. For liquid samples like the isomers of this compound, the following methods are typically used:
-
Pycnometer Method: A pycnometer is a glass flask with a precisely known volume. The pycnometer is weighed empty, then filled with the liquid sample and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is critical for accurate measurements as density is temperature-dependent.
-
Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid to measure its relative density. The reading on the stem of the hydrometer at the surface of the liquid corresponds to the specific gravity, from which the density can be calculated.
-
Oscillating U-tube Densitometer: This is a modern and highly accurate method. The liquid is introduced into a U-shaped tube, which is then electronically oscillated. The instrument measures the frequency of oscillation, which is related to the density of the liquid.
Refractive Index Measurement
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound and is sensitive to temperature and the wavelength of light used.
-
Abbé Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the sample are placed between two prisms. Light of a specific wavelength (usually the sodium D-line at 589 nm) is passed through the sample, and the angle of refraction is measured. The instrument is calibrated and provides a direct reading of the refractive index. The temperature of the prisms must be carefully controlled, typically at 20°C or 25°C.
Logical Workflow for Isomer Characterization
The following diagram illustrates a logical workflow for the synthesis, separation, and characterization of this compound stereoisomers.
Caption: Workflow for the characterization of this compound isomers.
References
Chemical Reactivity of Octa-2,5-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octa-2,5-diene is a non-conjugated diene, meaning its two double bonds are separated by more than one single bond. This structural feature dictates its chemical reactivity, which is characterized by reactions of isolated double bonds rather than the concerted mechanisms seen in conjugated systems. This technical guide provides an in-depth analysis of the key chemical reactions of this compound, including acyclic diene metathesis (ADMET) polymerization, free radical oxidation, and electrophilic addition. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and mechanistic visualizations.
Core Reactivity Profile
As a non-conjugated diene, the reactivity of this compound is primarily characterized by the independent reactions of its two double bonds. Unlike conjugated dienes, it does not readily participate in pericyclic reactions like the Diels-Alder cycloaddition under thermal conditions. The primary modes of reactivity include:
-
Acyclic Diene Metathesis (ADMET) Polymerization: The terminal double bonds of α,ω-dienes can undergo metathesis to form polymers and a volatile small molecule, typically ethylene (B1197577), which drives the reaction to completion.
-
Free Radical Oxidation: The allylic hydrogens in this compound are susceptible to abstraction, initiating a free radical chain reaction with molecular oxygen to form various hydroperoxide products.
-
Electrophilic Addition: Each double bond can react independently with electrophiles, such as hydrogen halides, to form addition products.
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is a powerful step-growth polymerization technique for converting α,ω-dienes into unsaturated polymers. For this compound, this process would yield poly(oct-2,5-diene) and ethylene gas. The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs catalysts.
Experimental Protocol: ADMET Polymerization of a Non-Conjugated Diene (Analogous to this compound)
This protocol is adapted from procedures for the ADMET polymerization of α,ω-dienes.
Materials:
-
This compound (monomer)
-
Grubbs' Second Generation Catalyst
-
Anhydrous toluene (B28343)
-
Methanol
-
Schlenk flask and line
-
Vacuum pump
-
Standard glassware
Procedure:
-
Monomer and Solvent Preparation: Purify this compound and toluene by passing them through activated alumina (B75360) columns and then sparging with argon for 30 minutes to remove dissolved oxygen.
-
Reaction Setup: Dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon. Add the purified this compound to the flask.
-
Catalyst Addition: In a glovebox, dissolve Grubbs' second-generation catalyst (e.g., 0.02 mol%) in a minimal amount of anhydrous toluene and add it to the Schlenk flask containing the monomer.
-
Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 60 °C) under a dynamic high vacuum (approximately 10⁻² mbar) for a specified duration (e.g., 24 hours). The vacuum is crucial for removing the ethylene byproduct and driving the polymerization forward.
-
Termination and Precipitation: Quench the reaction by adding a few drops of ethyl vinyl ether. Dissolve the resulting viscous polymer solution in a minimal amount of toluene and precipitate it by dropwise addition into a large volume of cold methanol.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at room temperature to a constant weight.
Quantitative Data for ADMET Polymerization of a Non-Conjugated Diene
Data presented is for the analogous polymerization of 7-methyl-1,6-octadiene (B1581185) and is intended to be representative.
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0.02 | 60 | 24 | 95 | 25,400 | 1.85 |
| 0.05 | 60 | 24 | 98 | 32,100 | 1.79 |
| 0.02 | 80 | 12 | 92 | 21,800 | 1.91 |
Mn = Number-average molecular weight, PDI = Polydispersity index.
ADMET Polymerization Workflow
Caption: Workflow for ADMET polymerization.
Free Radical Oxidation
The allylic C-H bonds in this compound are susceptible to hydrogen atom abstraction by radical initiators, leading to the formation of resonance-stabilized pentadienyl radicals. These radicals then react with molecular oxygen in a complex series of reactions to yield a mixture of hydroperoxide products.
Mechanism of Free Radical Oxidation
The oxidation proceeds via a classic radical chain mechanism:
-
Initiation: A radical initiator (e.g., AIBN) generates initial radicals.
-
Propagation:
-
A radical abstracts an allylic hydrogen from this compound, forming a resonance-stabilized pentadienyl radical.
-
Molecular oxygen adds to the pentadienyl radical at different positions, forming peroxyl radicals.
-
These peroxyl radicals can abstract a hydrogen from another molecule of this compound to form hydroperoxides and a new pentadienyl radical.
-
-
Termination: Radicals combine to form non-radical products.
The regioselectivity of oxygen addition to the pentadienyl radical is influenced by steric factors.
Experimental Protocol: Free Radical Oxidation of a Non-Conjugated Diene
This protocol is based on the oxidation of structurally similar 1,4-dienes.
Materials:
-
This compound
-
Benzene (solvent)
-
2,2'-azobis(isobutyronitrile) (AIBN) (radical initiator)
-
Triphenylphosphine (B44618) (for reduction of hydroperoxides)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a condenser and magnetic stirrer, dissolve this compound in benzene.
-
Initiation: Add AIBN to the solution.
-
Reaction: Heat the mixture at a controlled temperature (e.g., 50-70 °C) under an inert atmosphere for a specific time.
-
Workup: After cooling, treat the reaction mixture with triphenylphosphine to reduce the hydroperoxide products to the corresponding alcohols for easier analysis.
-
Analysis: Analyze the product mixture by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the product distribution.
Signaling Pathway for Free Radical Oxidation
Caption: Free radical oxidation pathway.
Electrophilic Addition
Each of the double bonds in this compound can undergo electrophilic addition independently. For instance, the reaction with a hydrogen halide (HX) would proceed via protonation of one of the double bonds to form a carbocation intermediate, which is then attacked by the halide anion.
Mechanism of Hydrohalogenation
The addition of HX to one of the double bonds of this compound will likely produce a mixture of regioisomers, depending on the stability of the resulting carbocation. For the C2=C3 double bond, protonation can occur at C2 or C3, leading to secondary carbocations at C3 or C2, respectively. Subsequent attack by the halide will yield the corresponding alkyl halides. A similar process can occur at the C5=C6 double bond.
Expected Products from Monohydrohalogenation
Addition of one equivalent of HBr to this compound is expected to yield a mixture of at least four products:
-
3-Bromo-oct-5-ene
-
2-Bromo-oct-5-ene
-
6-Bromo-oct-2-ene
-
5-Bromo-oct-2-ene
The relative yields of these products would depend on the relative stabilities of the intermediate carbocations and the reaction conditions (kinetic vs. thermodynamic control).
Logical Relationship in Electrophilic Addition
Caption: Products of electrophilic addition.
Conclusion
The chemical reactivity of this compound is characteristic of a non-conjugated diene, dominated by the independent reactions of its two double bonds. This guide has detailed the primary reaction pathways, including acyclic diene metathesis for polymer synthesis, free radical oxidation leading to complex hydroperoxide mixtures, and electrophilic addition resulting in various halogenated products. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers and professionals in the chemical and pharmaceutical sciences to explore and utilize the chemistry of this compound in their applications. Further research to quantify the specific reaction kinetics and yields for this compound would be a valuable contribution to the field.
The Discovery and History of Octa-2,5-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octa-2,5-diene, a non-conjugated diene, represents a class of organic compounds with significant synthetic potential. While not as extensively documented as its conjugated isomers, its unique structural features make it a valuable synthon in various chemical transformations. This technical guide provides an in-depth exploration of the discovery and history of this compound, with a focus on its synthesis, characterization, and the catalytic processes that enabled its formation. The document details key experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to elucidate reaction pathways.
Introduction: The Emergence of C8 Dienes
The history of this compound is intrinsically linked to the broader development of catalytic methods for the dimerization and oligomerization of butadiene and the co-dimerization of butadiene and ethylene (B1197577). In the mid-20th century, the advent of organometallic catalysis, particularly with transition metals like nickel and palladium, revolutionized the field of organic synthesis. These catalysts provided unprecedented control over the formation of carbon-carbon bonds, enabling the selective synthesis of various hydrocarbons from simple olefin and diene feedstocks.
While the exact first synthesis of this compound is not prominently documented as a singular discovery, its existence was likely first inferred as a component within complex mixtures of C8 hydrocarbons produced from these early catalytic reactions. The focus of much of the initial research was on the more commercially valuable conjugated dienes or cyclic dimers of butadiene. However, the formation of non-conjugated dienes like this compound was an important mechanistic observation, shedding light on the intricate pathways of these catalytic cycles.
Key Synthetic Methodologies
The primary route to this compound and its isomers involves the nickel-catalyzed co-dimerization of 1,3-butadiene (B125203) and ethylene. This reaction offers a direct and atom-economical pathway to this C8 diene.
Nickel-Catalyzed Co-dimerization of Butadiene and Ethylene
The nickel-catalyzed reaction of butadiene and ethylene can lead to a variety of C8 diene isomers. The selectivity towards a specific isomer, such as this compound, is highly dependent on the nature of the nickel catalyst, the ligands employed, and the reaction conditions.
A plausible mechanism for the formation of linear octadienes involves the oxidative coupling of butadiene and ethylene on a low-valent nickel center to form a nickelacyclopentane intermediate. Subsequent β-hydride elimination and reductive elimination steps can then lead to the various octadiene isomers.
Experimental Protocols
Synthesis of a Mixture of Octadienes, including this compound Isomers
Materials:
-
Nickel(II) acetylacetonate (B107027) [Ni(acac)₂]
-
Triethylaluminum (B1256330) (Al(C₂H₅)₃)
-
1,3-Butadiene
-
Ethylene
-
Anhydrous toluene (B28343) (solvent)
-
Schlenk flask and line
-
Dry ice/acetone condenser
-
Gas burette
Procedure:
-
A Schlenk flask equipped with a magnetic stir bar is charged with anhydrous toluene under an inert atmosphere (argon or nitrogen).
-
A catalytic amount of Nickel(II) acetylacetonate is added to the flask.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of triethylaluminum in toluene is added dropwise to the flask. The mixture is stirred for 30 minutes to allow for the formation of the active nickel catalyst.
-
A known amount of liquefied 1,3-butadiene is condensed into the reaction flask.
-
Ethylene gas is then introduced into the reaction mixture at a controlled pressure.
-
The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time.
-
Upon completion, the reaction is quenched by the addition of a small amount of a protic solvent (e.g., methanol (B129727) or ethanol).
-
The resulting mixture is washed with dilute acid and water, and the organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting mixture of octadienes can be analyzed and separated by gas chromatography.
Note: The ratio of butadiene to ethylene, the nature of the ligand on the nickel catalyst, the reaction temperature, and pressure will significantly influence the product distribution and the yield of this compound.
Quantitative Data
Quantitative data for this compound is sparse in the literature. The following tables summarize the available physical and spectroscopic properties.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [1] |
| Molecular Weight | 110.20 g/mol | [1] |
| Boiling Point (predicted) | 123.3 ± 10.0 °C | |
| Density (predicted) | 0.745 ± 0.06 g/cm³ |
Table 2: Spectroscopic Data for Octadiene Isomers
| Isomer | Spectroscopic Data | Reference |
| (Z,Z)-3,5-Octadiene | ¹³C NMR (Cyclohexane): δ 13.9, 21.0, 29.3, 124.6, 130.8 ppm | [2] |
| (E,E)-3,5-Octadiene | ¹³C NMR: Available in SpectraBase | [3] |
| (2Z,5E)-Octa-2,5-diene | Kovats Retention Index (non-polar): 797.8, 801.7, 798.3, 798 | [4] |
| trans-2,cis-5-Octadiene | Kovats Retention Index (non-polar): 792.7, 796.9, 793.4 | [5] |
Visualizations
The following diagrams illustrate the key concepts related to the synthesis of this compound.
Caption: Nickel-catalyzed co-dimerization of butadiene and ethylene.
Caption: General experimental workflow for octadiene synthesis.
Conclusion and Future Outlook
The discovery and synthesis of this compound are emblematic of the broader advancements in organometallic catalysis. While its individual history is not as celebrated as some other molecules, its formation through the catalytic co-dimerization of simple feedstocks highlights a powerful strategy for the construction of complex carbon skeletons. For researchers and drug development professionals, the synthetic routes to non-conjugated dienes like this compound offer opportunities to explore novel molecular architectures. The methylene-interrupted diene motif can be a key structural element in natural products and can serve as a versatile handle for further functionalization.
Future research in this area could focus on the development of highly selective catalysts that can produce specific isomers of this compound in high yield, thus avoiding complex separation processes. Furthermore, a more thorough characterization of the physicochemical and toxicological properties of this compound would be beneficial for its potential application in materials science and as a building block in medicinal chemistry. The continued exploration of catalytic C-C bond-forming reactions will undoubtedly uncover new and efficient pathways to this and other valuable diene structures.
References
- 1. 2,5-Octadiene | C8H14 | CID 522087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 3,5-Octadiene, (E,E)- | C8H14 | CID 5352266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Octadiene, Z,E | C8H14 | CID 6430949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-2,cis-5-Octadiene | C8H14 | CID 6427784 - PubChem [pubchem.ncbi.nlm.nih.gov]
Natural Occurrence of Octa-2,5-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of octa-2,5-diene. Extensive literature review indicates that while the direct natural occurrence of this compound has not been definitively reported, a closely related isomer, 3,5-octadiene (B14166476), has been identified as a volatile organic compound (VOC) produced by the fungus Ascocoryne sarcoides. This guide details the known natural source of this octadiene isomer, a proposed biosynthetic pathway, and the experimental methodologies used for its identification. Due to the limited available data, this guide also highlights areas where further research is needed, particularly in the quantification and elucidation of the precise enzymatic steps involved in the biosynthesis of octadienes in fungi.
Introduction
This compound is a hydrocarbon of interest in various chemical synthesis applications. Understanding its potential natural sources is crucial for the discovery of novel biocatalysts and sustainable production methods. This guide aims to consolidate the available scientific information regarding the natural occurrence of this compound and its isomers, with a focus on providing actionable data and protocols for researchers in the field.
Natural Sources of Octadiene Isomers
Current research points to the fungal kingdom as a source of naturally occurring octadienes. Specifically, the fungus Ascocoryne sarcoides (strain NRRL 50072) has been identified as a producer of 3,5-octadiene.[1] This finding is significant as it establishes a biological origin for the C8-diene backbone.
Quantitative Data
At present, there is a lack of publicly available quantitative data on the production of any octadiene isomers from natural sources. The identification of 3,5-octadiene from Ascocoryne sarcoides has been qualitative.[1] Further research is required to determine the concentration and rate of production of this compound.
Table 1: Reported Natural Occurrence of Octadiene Isomers
| Compound | Isomer | Natural Source | Organism | Quantitative Data | Reference |
| Octadiene | 3,5-octadiene | Fungus | Ascocoryne sarcoides (NRRL 50072) | Not Reported | [1] |
Proposed Biosynthetic Pathway
The biosynthesis of C8 volatile compounds in fungi is generally understood to originate from the metabolism of fatty acids, primarily linoleic acid. A plausible biosynthetic pathway for the formation of octadienes in fungi is proposed to proceed via the oxylipin pathway. This pathway involves the enzymatic oxidation of linoleic acid to form a hydroperoxide intermediate, which is then cleaved to yield shorter-chain volatile compounds.
The following diagram illustrates a hypothetical pathway for the formation of an octadiene isomer from linoleic acid.
Caption: Proposed enzymatic conversion of linoleic acid to an octadiene isomer.
Experimental Protocols
The identification of volatile organic compounds from fungal cultures is most commonly achieved using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Fungal Culture and VOC Collection
-
Culture Preparation: Ascocoryne sarcoides (NRRL 50072) is cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA), in a sealed vial.
-
Incubation: The culture is incubated at a controlled temperature (e.g., 25°C) for a period sufficient for growth and VOC production (e.g., 7-14 days).
-
VOC Trapping (HS-SPME): A pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the culture vial for a defined period (e.g., 30-60 minutes) at a controlled temperature to adsorb the volatile compounds.
GC-MS Analysis
-
Desorption: The SPME fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed VOCs are thermally desorbed.
-
Separation: The VOCs are separated on a capillary column (e.g., DB-5ms) using a temperature gradient program.
-
Detection and Identification: The separated compounds are detected by a mass spectrometer. Identification is achieved by comparing the resulting mass spectra with reference spectra in a database (e.g., NIST/Wiley).
Table 2: Example GC-MS Parameters for Fungal VOC Analysis
| Parameter | Value |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Oven Program | Initial 40°C for 2 min, ramp to 250°C at 5°C/min, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | m/z 40-500 |
Logical Workflow for Identification of Naturally Occurring this compound
The following diagram outlines the logical workflow for the discovery and characterization of this compound from a natural source.
Caption: A logical workflow for the discovery and characterization of natural products.
Conclusion and Future Directions
The discovery of 3,5-octadiene in Ascocoryne sarcoides provides a compelling starting point for the investigation of naturally occurring octadienes. However, significant research is still required. Future work should focus on:
-
Screening of other organisms: A broader screening of fungi and other microorganisms for the production of this compound and other isomers is warranted.
-
Quantitative analysis: Development of analytical methods to quantify the production of octadienes in biological systems.
-
Enzyme discovery and characterization: Identification and characterization of the specific lipoxygenases and hydroperoxide lyases responsible for octadiene biosynthesis.
-
Metabolic engineering: Leveraging the discovered biosynthetic pathways for the sustainable production of this compound and related compounds.
This guide serves as a foundational resource for researchers embarking on the exciting endeavor of exploring and harnessing the natural synthesis of valuable hydrocarbons.
References
Quantum Chemical Calculations for Octa-2,5-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octa-2,5-diene, a non-conjugated diene, presents a flexible molecular scaffold with multiple stereoisomers, making it an interesting candidate for theoretical investigation. This technical guide outlines a comprehensive framework for the quantum chemical analysis of this compound. While specific experimental and computational data for this molecule is sparse in publicly available literature, this document details the requisite computational methodologies, protocols, and expected data presentation based on established principles of computational chemistry applied to similar diene systems. The guide serves as a roadmap for researchers aiming to characterize the conformational landscape, electronic properties, and reactivity of this compound and its derivatives, which could be valuable in the rational design of new chemical entities in drug development.
Introduction to this compound
This compound is an aliphatic hydrocarbon with the molecular formula C8H14.[1] As a non-conjugated diene, its two double bonds are separated by more than one single bond, meaning they behave largely independently of each other.[2][3] The molecule can exist as several geometric isomers due to the presence of two double bonds, including (2E,5E), (2Z,5E), (2E,5Z), and (2Z,5Z) forms, in addition to various conformational isomers arising from rotation around the single bonds. Understanding the relative stabilities and properties of these isomers is crucial for predicting the molecule's behavior and potential applications. Quantum chemical calculations provide a powerful tool for elucidating these properties at the molecular level.
Proposed Computational Methodology
Given the lack of specific published computational studies on this compound, a robust and widely applicable computational approach is proposed. Density Functional Theory (DFT) is recommended due to its excellent balance of accuracy and computational cost for systems of this size.
Software
A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended for performing the calculations.
Level of Theory
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a suitable starting point, known for its reliability in predicting geometries and energies of organic molecules.
-
Basis Set: The 6-31G(d) basis set is recommended for initial geometry optimizations and frequency calculations, providing a good compromise between accuracy and computational expense. For more accurate energy calculations, a larger basis set such as 6-311+G(d,p) is advised.
Calculation Types
-
Geometry Optimization: To find the lowest energy structure for each isomer.
-
Frequency Calculation: To confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.
-
Conformational Analysis: A systematic search of the potential energy surface by rotating around the C3-C4 and C4-C5 single bonds to identify all stable conformers.
-
Single-Point Energy Calculations: Using a larger basis set on the optimized geometries to obtain more accurate relative energies.
Experimental Protocols: A Computational Approach
The following section details the proposed computational workflow for the analysis of this compound.
Isomer and Conformer Generation
-
Initial Structure Generation: Build the initial 3D structures of all geometric isomers of this compound ((2E,5E), (2Z,5E), (2E,5Z), and (2Z,5Z)).
-
Conformational Search: For each geometric isomer, perform a systematic conformational search. This can be achieved by a relaxed scan of the potential energy surface, rotating the dihedral angles around the C3-C4 and C4-C5 bonds in discrete steps (e.g., 30°). Each resulting structure should then be subjected to a full geometry optimization.
Geometry Optimization and Frequency Calculations
-
Optimization: Each unique conformer identified in the search should be optimized at the B3LYP/6-31G(d) level of theory. The convergence criteria should be set to tight to ensure a reliable optimized geometry.
-
Frequency Analysis: Perform a frequency calculation on each optimized structure at the same level of theory. This will confirm that the structure is a true minimum on the potential energy surface (i.e., has zero imaginary frequencies) and will provide the ZPVE and other thermodynamic data.
Refined Energy Calculations
To obtain more accurate relative energies between the different isomers and conformers, perform single-point energy calculations at a higher level of theory, such as B3LYP/6-311+G(d,p), on the B3LYP/6-31G(d) optimized geometries. The final relative energies should include the ZPVE correction from the frequency calculations.
Data Presentation
The quantitative data obtained from the proposed calculations should be summarized in clearly structured tables for easy comparison.
Table 1: Calculated Relative Energies of this compound Isomers
| Isomer | Relative Energy (kcal/mol) with ZPVE Correction |
| (2E,5E) | 0.00 (Reference) |
| (2Z,5E) | Calculated Value |
| (2E,5Z) | Calculated Value |
| (2Z,5Z) | Calculated Value |
Table 2: Key Geometric Parameters for the Most Stable Conformer of (2E,5E)-octa-2,5-diene
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2=C3 | Calculated Value | ||
| C5=C6 | Calculated Value | ||
| C3-C4 | Calculated Value | ||
| C4-C5 | Calculated Value | ||
| C1-C2-C3 | Calculated Value | ||
| C4-C5-C6 | Calculated Value | ||
| H-C2=C3-C4 | |||
| C3-C4-C5-C6 |
Table 3: Calculated Vibrational Frequencies for the Most Stable Conformer of (2E,5E)-octa-2,5-diene
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| 1 | Calculated Value | C-H stretch |
| 2 | Calculated Value | C=C stretch |
| 3 | Calculated Value | CH2 scissoring |
| ... | ... | ... |
Visualizations
Diagrams are essential for illustrating the relationships between different isomers, the computational workflow, and potential reaction pathways.
Caption: Computational workflow for the quantum chemical analysis of this compound isomers.
Caption: Relationship between the geometric isomers of this compound.
Caption: A hypothetical reaction pathway for the isomerization of an this compound isomer.
Conclusion
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. By following the proposed computational protocols, researchers can obtain valuable insights into the structural and energetic properties of its various isomers. The resulting data, when presented in the structured format outlined, will be readily interpretable and can serve as a foundation for further studies, including the investigation of reaction mechanisms and the design of novel molecules with potential applications in drug development and materials science. The use of visualization tools like Graphviz is crucial for communicating complex relationships and workflows effectively.
References
Conformational Landscape of Octa-2,5-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octa-2,5-diene is an eight-carbon acyclic hydrocarbon containing two carbon-carbon double bonds. Its structural flexibility, dictated by rotations around its single bonds, gives rise to a complex conformational landscape. Understanding the preferred three-dimensional structures of such molecules is paramount in various fields, including medicinal chemistry, where molecular shape governs interactions with biological targets, and in materials science, where polymer properties are influenced by the conformation of their monomeric units. This technical guide provides a comprehensive overview of the theoretical conformational analysis of this compound, outlines standard experimental and computational protocols for such studies, and presents illustrative data to guide further research.
The conformational preferences of this compound are primarily determined by the interplay of steric hindrance, torsional strain, and weak intramolecular interactions. The molecule has several rotatable single bonds, with the key torsions being around the C2-C3, C4-C5, and C5-C6 bonds. The presence of the double bonds introduces planarity in their immediate vicinity and influences the rotational barriers of adjacent single bonds.
Conformational Isomers of this compound
This compound can exist as three main stereoisomers: (2E,5E), (2Z,5Z), and (2E,5Z). Each of these will have a unique set of stable conformers. The primary focus of the conformational analysis is the rotation around the C4-C5 single bond, which connects the two allyl groups. Similar to butane, we can expect anti and gauche arrangements to be the low-energy conformations. Further complexity arises from rotations around the C2-C3 and C6-C7 bonds.
For simplicity, this guide will focus on the conformational analysis around the central C4-C5 bond of the (2E,5E)-octa-2,5-diene isomer, as it is generally the most stable stereoisomer. The key dihedral angle is C3-C4-C5-C6. The stable conformers are expected to be staggered, while the eclipsed conformations represent transition states.
Quantitative Conformational Data (Illustrative)
The following tables summarize hypothetical quantitative data for the conformational analysis of (2E,5E)-octa-2,5-diene. This data is intended to be representative of what one might expect from computational chemistry studies.
Table 1: Relative Energies of Stable Conformers of (2E,5E)-octa-2,5-diene
| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti | ~180° | 0.00 | 65 |
| Gauche (+) | ~+60° | 0.90 | 17.5 |
| Gauche (-) | ~-60° | 0.90 | 17.5 |
Table 2: Rotational Barriers for Interconversion of (2E,5E)-octa-2,5-diene Conformers
| Transition State | Dihedral Angle (C3-C4-C5-C6) | Energy Barrier (kcal/mol) | Interconverting Conformers |
| Eclipsed (H/H) | ~0° | 5.0 | Gauche (+) <=> Gauche (-) |
| Eclipsed (Allyl/H) | ~120° | 3.5 | Anti <=> Gauche (+) |
| Eclipsed (Allyl/H) | ~-120° | 3.5 | Anti <=> Gauche (-) |
Experimental and Computational Protocols
The conformational analysis of flexible molecules like this compound typically employs a combination of experimental techniques and computational modeling.
Computational Chemistry
Computational methods are powerful tools for exploring the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.
Protocol for Computational Conformational Analysis:
-
Initial Structure Generation: The 3D structure of the desired stereoisomer of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. For a molecule like this compound, this would involve rotating the key dihedral angles (e.g., C3-C4-C5-C6) in discrete steps (e.g., 30°) and performing a geometry optimization at each step. A common approach is to use a lower level of theory (e.g., molecular mechanics with a force field like MMFF94 or a semi-empirical method like PM7) for the initial broad search to identify a set of low-energy conformers.
-
High-Level Geometry Optimization and Frequency Calculation: The low-energy conformers identified in the initial search are then subjected to geometry optimization at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger). Frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Transition State Search: To determine the energy barriers for interconversion between conformers, transition state searches are performed. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) can be used. The located transition states are confirmed by the presence of a single imaginary frequency corresponding to the rotational motion.
-
Final Energy Calculations: Single-point energy calculations at an even higher level of theory (e.g., coupled cluster like CCSD(T)) can be performed on the optimized geometries to obtain more accurate relative energies.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for studying molecular conformation in solution.
Protocol for NMR-based Conformational Analysis:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.
-
1D and 2D NMR Spectra Acquisition: A suite of NMR experiments is performed, including:
-
¹H NMR to observe chemical shifts and coupling constants.
-
¹³C NMR to identify the number of unique carbon environments.
-
COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons.
-
-
Variable Temperature NMR: The NMR experiments are repeated at different temperatures. Changes in chemical shifts and coupling constants with temperature can provide information about the thermodynamics of the conformational equilibrium. At low temperatures, it may be possible to "freeze out" individual conformers, allowing for their direct observation.
-
Data Analysis: The measured coupling constants (e.g., ³JHH) can be related to dihedral angles through empirical relationships like the Karplus equation. NOE intensities are proportional to the inverse sixth power of the distance between nuclei, providing distance constraints that can be used to differentiate between conformers.
Gas Electron Diffraction (GED)
GED is a powerful technique for determining the gas-phase structure of molecules, including the distribution of conformers.
Protocol for GED-based Conformational Analysis:
-
Data Acquisition: A beam of high-energy electrons is scattered by a gaseous sample of this compound. The scattered electrons form a diffraction pattern that is recorded.
-
Data Reduction: The experimental scattering intensity is converted into a molecular scattering function.
-
Structural Refinement: A theoretical molecular scattering function is calculated based on a model of the molecular geometry and conformational composition. The parameters of this model (bond lengths, bond angles, dihedral angles, and conformer percentages) are refined to achieve the best fit between the theoretical and experimental scattering functions. This process often involves incorporating results from high-level computational calculations as constraints.
Visualizations
The following diagrams illustrate key concepts in the conformational analysis of this compound.
Conclusion
The conformational analysis of this compound, while not extensively documented, can be approached systematically using established theoretical principles and a combination of computational and experimental techniques. The molecule is expected to exhibit a conformational landscape dominated by staggered arrangements around its C-C single bonds, with the anti and gauche conformers being the most stable. The provided illustrative data and protocols serve as a foundation for future in-depth studies. For researchers in drug development and materials science, a thorough understanding of the conformational preferences of diene systems like this compound is crucial for rational design and the prediction of molecular properties. Further dedicated research is warranted to fully characterize the conformational space of this fundamental organic molecule.
An In-depth Technical Guide to the Thermal Stability of Octa-2,5-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal stability of octa-2,5-diene, a non-conjugated diene with applications in organic synthesis. Due to a lack of specific experimental data for this compound in publicly available literature, this guide establishes a framework for its thermal behavior based on the well-understood principles governing analogous 1,5-dienes. The primary focus is on the Cope rearrangement, a characteristic thermal isomerization reaction for this class of compounds, and a discussion of higher-temperature decomposition pathways. This document details the requisite experimental protocols for a thorough analysis of thermal stability, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). Furthermore, it presents reaction pathways and experimental workflows in the form of detailed diagrams to facilitate a deeper understanding.
Introduction
This compound is an eight-carbon acyclic hydrocarbon containing two non-conjugated double bonds. As with many unsaturated hydrocarbons, its thermal stability is a critical parameter in various industrial and synthetic applications. Understanding its behavior at elevated temperatures is essential for ensuring process safety, predicting product purity, and controlling reaction pathways. The thermal behavior of this compound is expected to be dominated by two main processes: a lower-energy intramolecular rearrangement and higher-energy fragmentation reactions.
At moderate temperatures, 1,5-dienes like this compound are known to undergo a[1][1]-sigmatropic rearrangement known as the Cope rearrangement. This is a concerted, pericyclic reaction that occurs through a cyclic transition state. At significantly higher temperatures, more energetic processes such as C-C bond cleavage are expected to occur, leading to the decomposition of the molecule into smaller fragments.
This guide will first explore the Cope rearrangement as it applies to this compound and then discuss the likely pathways for its thermal decomposition at higher temperatures, drawing parallels with related acyclic dienes.
Thermal Rearrangement: The Cope Rearrangement
The Cope rearrangement is a thermally induced isomerization that is characteristic of 1,5-dienes. For this compound, this would involve the reorganization of six electrons over a six-membered, chair-like transition state to yield an isomeric octa-1,5-diene.
Caption: Cope Rearrangement of this compound.
This rearrangement is an equilibrium process. The position of the equilibrium is dependent on the relative thermodynamic stabilities of the starting diene and the product.
High-Temperature Thermal Decomposition
At temperatures exceeding those required for the Cope rearrangement, this compound is expected to undergo thermal decomposition. Based on studies of similar hydrocarbons, this process is likely initiated by the homolytic cleavage of the weakest carbon-carbon bonds, which are typically the allylic C-C bonds. This initiation step generates radical species that then propagate through a series of reactions, including hydrogen abstraction and β-scission, to yield a complex mixture of smaller hydrocarbon products.
Predicted Decomposition Products
While specific experimental data for this compound is unavailable, the pyrolysis of analogous alkenes suggests that the decomposition products would include a variety of smaller alkanes and alkenes such as methane, ethane, ethene, propane, propene, butane, and butene isomers. The exact composition of the product mixture would be highly dependent on the pyrolysis temperature, pressure, and residence time.
Hypothetical Decomposition Pathway
The following diagram illustrates a simplified, hypothetical pathway for the thermal decomposition of this compound, starting with an initial C-C bond cleavage.
Caption: Hypothetical Thermal Decomposition Pathway.
Quantitative Data for Acyclic 1,5-Dienes
Due to the absence of specific thermal decomposition data for this compound, the following table summarizes available data for analogous acyclic 1,5-dienes to provide a comparative context.
| Compound | Molecular Formula | Boiling Point (°C) | Decomposition Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Primary Thermal Process |
| 1,5-Hexadiene | C6H10 | 59-60 | ~300 (for rearrangement) | Not specified | Cope Rearrangement |
| 1,5-Heptadiene | C7H12 | 93-95 | Not specified | Not specified | Cope Rearrangement |
| This compound (Predicted) | C8H14 | ~122-124 | >300 | Not determined | Cope Rearrangement followed by Decomposition |
Note: Decomposition data is often dependent on specific experimental conditions (e.g., heating rate, atmosphere).
Experimental Protocols
To definitively determine the thermal stability of this compound, a series of analytical techniques should be employed. The following sections detail the recommended experimental protocols.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition, characterize mass loss as a function of temperature, and identify thermal events such as phase changes and reactions.
Methodology:
-
Instrument: A simultaneous TGA-DSC instrument is recommended to correlate mass loss with endothermic or exothermic events.
-
Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a hermetically sealed aluminum or other inert sample pan to prevent evaporation before decomposition.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.
-
Temperature Program: A linear heating ramp, for example, from ambient temperature to 600°C at a rate of 10°C/min.
-
Data Collection: Continuous monitoring of sample mass and heat flow as a function of temperature.
-
Caption: TGA-DSC Experimental Workflow.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the chemical species produced during the thermal decomposition of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Preparation: A small amount of this compound (in the microgram range) is loaded into a pyrolysis tube or onto a filament.
-
Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., in the range of 400-800°C) in an inert carrier gas (e.g., Helium).
-
Gas Chromatography (GC): The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Temperature Program: A programmed temperature ramp (e.g., 40°C held for 2 min, then ramp to 300°C at 10°C/min) to elute and separate the products.
-
-
Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a mass spectrum for each compound.
-
Data Analysis: The resulting mass spectra are compared against a spectral library (e.g., NIST) to identify the individual decomposition products.
Caption: Pyrolysis-GC-MS Experimental Workflow.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Ring-Closing Metathesis of Substituted Octa-2,5-dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis used to form cyclic compounds, particularly unsaturated rings of various sizes.[1][2] The reaction involves the intramolecular rearrangement of a diene, catalyzed by a transition metal complex, typically containing ruthenium or molybdenum.[2][3] This process is driven by the formation of a thermodynamically stable cyclic alkene and the release of a small volatile alkene, such as ethylene, which shifts the equilibrium towards the desired product.[4] RCM has become an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals, due to its high functional group tolerance and the commercial availability of robust catalysts.[1][3]
While the RCM of terminal dienes is well-established, the cyclization of internal dienes, such as octa-2,5-diene derivatives, presents unique challenges. These challenges include potentially lower reaction rates and competing side reactions. However, with the development of highly active second and third-generation Grubbs and Hoveyda-Grubbs catalysts, the RCM of sterically hindered and internal olefins has become increasingly feasible.[1][5]
This document provides detailed application notes and protocols for the hypothetical ring-closing metathesis of a substituted this compound to form a functionalized cyclopentene (B43876) derivative, a common structural motif in biologically active compounds.[6][7][8] The information presented is based on established principles and data from analogous RCM reactions of internal dienes.
Application: Synthesis of Substituted Cyclopentenes
Substituted cyclopentenes are important building blocks in organic synthesis and are found in the core structure of numerous natural products and pharmaceutical agents. Ring-closing metathesis of appropriately substituted this compound precursors offers a direct and convergent route to these valuable carbocycles.
A hypothetical example is the RCM of diethyl 4-allyl-4-prop-1-enylhept-2-enedioate to yield a highly functionalized cyclopentene. This transformation is envisioned to be a key step in the synthesis of complex molecular architectures.
Key Considerations for RCM of Internal Dienes
-
Catalyst Selection: The choice of catalyst is critical for the successful RCM of internal dienes. Second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts are generally more effective than their first-generation counterparts for sterically demanding substrates due to their higher activity and stability.[3][9] For particularly challenging substrates, molybdenum-based catalysts, such as the Schrock catalyst, may offer superior reactivity, although they are often less tolerant to functional groups.[2]
-
Reaction Conditions: The reaction conditions, including solvent, temperature, and concentration, must be carefully optimized. Anhydrous and degassed solvents, such as dichloromethane (B109758) (DCM) or toluene, are typically used to prevent catalyst decomposition.[9] Reactions are often performed at elevated temperatures to promote catalysis. High dilution conditions (0.001 M to 0.1 M) are generally employed to favor the intramolecular RCM pathway over intermolecular oligomerization.[9]
-
Substrate Design: The substitution pattern of the diene can significantly influence the efficiency of the RCM reaction. The presence of bulky substituents near the double bonds can hinder the approach of the catalyst.
Quantitative Data from Analogous RCM Reactions
The following tables summarize typical reaction conditions and yields for the RCM of various dienes, providing a reference for designing experiments with substituted octa-2,5-dienes.
Table 1: Catalyst Performance in the Synthesis of 5- and 6-Membered Rings via RCM
| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ring Size | Reference |
| N,N-diallyl-4-methylbenzenesulfonamide | Grubbs II (0.5) | CH₂Cl₂ | 25 | 0.17 | <40 | 5 | [9] |
| N,N-diallyl-4-methylbenzenesulfonamide | Hoveyda-Grubbs II (0.5) | CH₂Cl₂ | 25 | 0.17 | 78 | 5 | [9] |
| Diethyl diallylmalonate | Grubbs I (5) | CH₂Cl₂ | Reflux | 2.5 | 98 | 5 | [10] |
| Diene precursor for Serpendione | Grubbs II (5) | CH₂Cl₂ | Reflux | 12 | 75 | 8 | [9] |
| Diene precursor for Stemoamide | Grubbs II (10) | Toluene | 80 | 4 | 85 | 8 | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Ring-Closing Metathesis of a Substituted this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted this compound derivative
-
Grubbs II or Hoveyda-Grubbs II catalyst
-
Anhydrous, degassed dichloromethane (DCM) or toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Substrate Solution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the substituted this compound in the chosen anhydrous and degassed solvent to achieve a concentration between 0.001 M and 0.1 M.[9]
-
Heating: Heat the solution to the desired temperature (typically between 40-80 °C).[9]
-
Preparation of the Catalyst Solution: In a separate flame-dried vial inside a glovebox or under a strong flow of inert gas, dissolve the RCM catalyst (typically 1-10 mol%) in a small amount of the same solvent.[9]
-
Catalyst Addition: Add the catalyst solution to the stirring substrate solution. For challenging substrates, slow addition of the catalyst via a syringe pump over several hours can be beneficial to maintain a low catalyst concentration and suppress side reactions.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or ¹H NMR spectroscopy.
-
Reaction Quenching: Upon completion, cool the reaction to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Work-up and Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic alkene.
Visualizations
Caption: The catalytic cycle of ring-closing metathesis.
Caption: A general experimental workflow for a ring-closing metathesis reaction.
References
- 1. Natural products and ring-closing metathesis: synthesis of sterically congested olefins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Development of a General, Sequential, Ring Closing Metathesis/Intramolecular Cross-Coupling Reaction for the Synthesis of Polyunsaturated Macrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of functionalized cyclopentenes through allenic ketone-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of functionalized cyclopentenes through allenic ketone-based multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Octa-2,5-diene in Organometallic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Octa-2,5-diene is a linear, non-conjugated diene that can serve as a chelating ligand in organometallic chemistry. Similar to its well-studied cyclic analogue, 1,5-cyclooctadiene (B75094) (COD), this compound can coordinate to transition metals through its two olefinic groups. The resulting metal-diene complexes are valuable as precursors for catalysts in a variety of organic transformations. The flexibility of the alkyl chain in this compound allows it to adopt a suitable conformation to form a stable chelate ring with the metal center. This document provides an overview of the synthesis, characterization, and potential applications of this compound metal complexes, with a focus on rhodium and palladium. The protocols provided are based on well-established methods for analogous diene ligands and can be adapted for this compound.
Synthesis of this compound Metal Complexes
Two common methods for the synthesis of diene-metal complexes are the direct reaction of a metal salt with the diene and ligand exchange reactions. Below are generalized protocols for the synthesis of rhodium(I) and palladium(II) complexes of this compound.
Protocol 1: Synthesis of Chloro(this compound)rhodium(I) Dimer
This protocol is adapted from the standard synthesis of chloro(1,5-cyclooctadiene)rhodium(I) dimer, a widely used catalyst precursor.[1][2] The reaction involves the reduction of rhodium(III) to rhodium(I) in the presence of the diene, which coordinates to the metal center.
Experimental Protocol:
-
Reagents and Setup:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
This compound
-
Ethanol (B145695) (95%), deoxygenated
-
Sodium carbonate (Na₂CO₃)
-
A round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
To the round-bottom flask, add RhCl₃·3H₂O (1.0 eq) and sodium carbonate (approx. 2.0 eq).
-
Add deoxygenated 95% ethanol to the flask.
-
Add this compound (approx. 2.0-3.0 eq) to the mixture.
-
Heat the mixture to reflux under an inert atmosphere with vigorous stirring for 18-24 hours. The color of the solution should change from deep red to yellow/orange.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to collect the solid product.
-
Wash the solid with a small amount of cold ethanol and then with diethyl ether.
-
Dry the resulting yellow-orange powder under vacuum to yield the chloro(this compound)rhodium(I) dimer, [Rh(C₈H₁₄)Cl]₂.
-
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of [Rh(diene)Cl]₂ complexes.
Protocol 2: Synthesis of Dichloro(this compound)palladium(II)
Palladium(II)-diene complexes can be synthesized by displacing weakly bound ligands, such as benzonitrile, from a palladium(II) precursor.
Experimental Protocol:
-
Reagents and Setup:
-
Bis(benzonitrile)palladium(II) chloride ([Pd(PhCN)₂Cl₂])
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
A Schlenk flask with a magnetic stir bar.
-
Inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve bis(benzonitrile)palladium(II) chloride (1.0 eq) in dry dichloromethane.
-
To this solution, add this compound (1.0-1.2 eq) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. A color change and/or precipitation may be observed.
-
If a precipitate forms, it can be isolated by filtration, washed with a small amount of cold solvent (e.g., pentane (B18724) or diethyl ether), and dried under vacuum.
-
If no precipitate forms, the product can be obtained by reducing the volume of the solvent and adding a non-polar solvent (e.g., pentane) to induce precipitation.
-
Isolate the solid and dry under vacuum to yield dichloro(this compound)palladium(II), [Pd(C₈H₁₄)Cl₂].
-
Characterization Data
The synthesized complexes can be characterized using standard analytical techniques. Below is a table of expected data for a generic (diene)metal complex, which should be representative for this compound complexes.
| Parameter | Expected Value/Observation for [Rh(C₈H₁₄)Cl]₂ | Expected Value/Observation for [Pd(C₈H₁₄)Cl₂] |
| Appearance | Yellow to orange crystalline powder | Yellow to brown solid |
| Yield | 70-95% | 60-90% |
| ¹H NMR (CDCl₃) | δ (ppm): 4.0-4.5 (broad, olefinic H coordinated to Rh), 1.5-2.5 (m, alkyl H) | δ (ppm): 5.0-6.0 (broad, olefinic H coordinated to Pd), 1.8-2.8 (m, alkyl H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 70-85 (olefinic C coordinated to Rh), 25-40 (alkyl C) | δ (ppm): 100-120 (olefinic C coordinated to Pd), 25-40 (alkyl C) |
| IR (Nujol mull, cm⁻¹) | ν(Rh-Cl): ~250-300 cm⁻¹ (bridging) | ν(Pd-Cl): ~300-360 cm⁻¹ (terminal) |
Note: The chemical shifts (δ) are approximate and can vary depending on the specific geometry and electronic environment of the complex.
Applications in Homogeneous Catalysis
Diene-metal complexes, particularly those of rhodium and palladium, are widely used as precatalysts in homogeneous catalysis. The diene ligand is typically displaced during the reaction to generate the catalytically active species.
Application Note: Rhodium-Catalyzed Asymmetric Hydrogenation
Chloro(diene)rhodium(I) dimers are common precursors for catalysts used in the asymmetric hydrogenation of prochiral alkenes, a key reaction in the synthesis of chiral pharmaceuticals. The diene ligand is replaced by a chiral phosphine (B1218219) ligand to generate the active catalyst.
Catalytic Cycle for Asymmetric Hydrogenation:
Caption: A generalized catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Protocol 3: General Procedure for Asymmetric Hydrogenation
-
Catalyst Preparation:
-
In a Schlenk tube under an inert atmosphere, dissolve the chloro(this compound)rhodium(I) dimer (1 mol%) and the chiral phosphine ligand (e.g., BINAP, 2.2 mol%) in a degassed solvent (e.g., methanol (B129727) or dichloromethane).
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the active catalyst.
-
-
Hydrogenation Reaction:
-
In a separate autoclave, dissolve the prochiral alkene substrate (100 mol%) in the same degassed solvent.
-
Transfer the prepared catalyst solution to the autoclave via cannula.
-
Pressurize the autoclave with hydrogen gas (H₂) to the desired pressure (e.g., 1-50 atm).
-
Stir the reaction mixture at the desired temperature until the reaction is complete (monitored by TLC, GC, or NMR).
-
Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
The product can be purified by column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC or GC.
-
| Substrate Example | Chiral Ligand | Product Enantiomeric Excess (ee) | Reference Application |
| Methyl-Z-α-acetamidocinnamate | (R,R)-DIPAMP | >95% ee | Asymmetric Hydrogenation |
| Itaconic Acid | (S,S)-Chiraphos | >99% ee | Asymmetric Hydrogenation |
Note: This table shows data for well-established systems using [Rh(COD)Cl]₂ as a precatalyst, which are expected to be similar for other diene precatalysts.[1]
References
Application Notes and Protocols for the Polymerization of Octa-2,5-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octa-2,5-diene is a non-conjugated internal diene with the potential to produce unique polymer microstructures. The resulting polymers, featuring unsaturation in the backbone, can be valuable precursors for further functionalization, making them of interest in materials science and drug delivery applications. This document provides an overview of potential polymerization methods for this compound, with a focus on cationic polymerization, drawing analogies from similar internal dienes. While direct literature on the polymerization of this compound is limited, the principles outlined below provide a strong starting point for experimental investigation.
Potential Polymerization Methods
Several polymerization techniques can be considered for dienes. However, the internal and non-conjugated nature of this compound presents specific challenges and opportunities for each method.
-
Acyclic Diene Metathesis (ADMET) Polymerization: This method is a powerful tool for the polymerization of α,ω-dienes, driven by the removal of a volatile small molecule like ethylene.[1] this compound, being an internal diene, is not a suitable monomer for traditional ADMET polymerization as it would not produce a volatile byproduct to drive the reaction to high molecular weights.
-
Ziegler-Natta Polymerization: Ziegler-Natta catalysts are widely used for the polymerization of α-olefins and conjugated dienes.[2][3] These catalysts can produce polymers with high stereoregularity. While theoretically possible, the polymerization of internal, non-conjugated dienes like this compound with Ziegler-Natta catalysts is not well-documented. The steric hindrance around the internal double bonds might pose a challenge for coordination and insertion.
-
Radical Polymerization: Radical polymerization is effective for many vinyl monomers, including conjugated dienes.[4][5] However, for isolated internal double bonds as in this compound, the stability of the resulting radical may be insufficient for efficient chain propagation, potentially leading to low molecular weight oligomers.
-
Cationic Polymerization: Cationic polymerization is a promising route for internal dienes. Studies on structurally similar monomers, such as 2,5-dimethyl-1,5-hexadiene, have shown that cationic initiation can lead to polymerization through an intra-intermolecular growth mechanism.[6] This mechanism involves the formation of a cyclic repeating unit in the polymer backbone.
Application Highlight: Cationic Polymerization of this compound
Based on analogous systems, cationic polymerization stands out as a viable method for producing polymers from this compound. The proposed mechanism involves the formation of a carbocationic intermediate that can undergo cyclization before propagation, leading to a polymer with a unique cyclic structure.
Proposed Signaling Pathway for Cationic Polymerization
Caption: Proposed mechanism for cationic polymerization of this compound.
Experimental Protocols
The following are detailed protocols for the potential polymerization of this compound based on established methods for analogous dienes.
Protocol 1: Cationic Polymerization
This protocol is adapted from the cationic polymerization of 2,5-dimethyl-1,5-hexadiene.[6]
Materials:
-
This compound (purified by distillation over a drying agent like CaH₂)
-
Lewis Acid Catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Titanium tetrachloride (TiCl₄))
-
Anhydrous Solvent (e.g., Heptane, Dichloroethane)
-
Quenching Agent (e.g., Methanol)
-
Nitrogen or Argon gas supply
-
Schlenk line and oven-dried glassware
Procedure:
-
Reaction Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Monomer and Solvent Addition: Transfer the desired amount of anhydrous solvent to the flask via a cannula or syringe. Cool the flask to the desired reaction temperature (e.g., -78 °C to 20 °C). Add the purified this compound monomer to the cooled solvent.
-
Initiation: Slowly add the Lewis acid catalyst to the stirring monomer solution. The amount of catalyst will typically be in the range of 1-5 mol% relative to the monomer.
-
Polymerization: Allow the reaction to proceed for a set period (e.g., 1 to 24 hours), maintaining the temperature. Monitor the reaction progress by techniques such as GC-MS to observe monomer consumption.
-
Termination: Quench the polymerization by adding a small amount of methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Characterization
The resulting polymer should be characterized to determine its structure and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer microstructure and confirm the presence of cyclic repeating units.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and the degree of unsaturation.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
Data Presentation
The following tables provide a template for summarizing the quantitative data from polymerization experiments.
Table 1: Reaction Conditions for Cationic Polymerization of this compound
| Entry | Catalyst | [Monomer] (M) | [Catalyst] (mol%) | Solvent | Temperature (°C) | Time (h) |
| 1 | BF₃·OEt₂ | 1.0 | 2 | Heptane | 0 | 4 |
| 2 | TiCl₄ | 1.0 | 1 | Dichloroethane | -20 | 6 |
| 3 | ... | ... | ... | ... | ... | ... |
Table 2: Polymer Characterization Data
| Entry | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| 1 | |||||
| 2 | |||||
| 3 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of poly(this compound).
Caption: General workflow for poly(this compound) synthesis and characterization.
Conclusion
References
- 1. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. real.mtak.hu [real.mtak.hu]
- 4. mdpi.com [mdpi.com]
- 5. Biobased Polymers via Radical Homopolymerization and Copolymerization of a Series of Terpenoid-Derived Conjugated Dienes with exo-Methylene and 6-Membered Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Octa-2,5-diene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of octa-2,5-diene derivatives, key structural motifs in various organic molecules. The primary focus is on the transition metal-catalyzed dimerization of 1,3-butadiene (B125203), a fundamental and versatile method for constructing the octadiene framework.
Introduction
This compound and its functionalized derivatives are important building blocks in organic synthesis, finding applications in the production of polymers, fine chemicals, and pharmaceuticals. The controlled dimerization of 1,3-butadiene offers a direct and atom-economical route to these C8 structures. Various catalytic systems, primarily based on palladium and nickel, have been developed to control the regioselectivity and stereoselectivity of this transformation, leading to a range of linear and cyclic octadiene isomers. This note details a general protocol for the catalytic dimerization of butadiene.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Dimerization of 1,3-Butadiene to 1,3,7-Octatriene (B13812992)
This protocol describes a general procedure for the selective linear dimerization of 1,3-butadiene to 1,3,7-octatriene using a palladium-based catalyst. This method is notable for its high efficiency and selectivity.
Materials:
-
Palladium catalyst precursor (e.g., Palladium(II) acetylacetonate, Pd(acac)₂)
-
Ligand (e.g., N-heterocyclic carbene (NHC) ligand such as 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Solvent (e.g., Anhydrous toluene)
-
1,3-Butadiene
-
Schlenk flask or autoclave
-
Standard laboratory glassware and purification apparatus (e.g., distillation or chromatography equipment)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, NHC ligand, and base to a dry Schlenk flask.
-
Add anhydrous solvent to the flask and stir the mixture at room temperature for the specified time to allow for the in situ formation of the active palladium(0) catalyst.
-
Reaction Setup: Cool the reaction vessel to a low temperature (e.g., -78 °C) and condense a known amount of 1,3-butadiene into the vessel.
-
Reaction Execution: Transfer the prepared catalyst solution to the reaction vessel containing the butadiene via cannula.
-
Seal the reaction vessel and allow it to warm to the desired reaction temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by exposing it to air.
-
Remove the solvent under reduced pressure.
-
Purify the resulting product mixture by distillation or column chromatography on silica (B1680970) gel to isolate the desired this compound derivative.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of octadiene derivatives through butadiene dimerization under different catalytic systems.
| Catalyst System | Ligand | Solvent | Temperature (°C) | Pressure (atm) | Product(s) | Yield (%) | Selectivity (%) | Reference |
| Pd(acac)₂ / IPr·HCl / NaOtBu | IPr | Toluene | 25 | - | 1,3,7-Octatriene | >95 | >98 | [1] |
| [Ni(cod)₂] / PPh₃ | PPh₃ | - | 100 | - | Octadienes | High | - | |
| Copper naphthenate | - | - | 150-160 | 40-1000 | 4-Vinylcyclohexene-1 | >60 | - | [2] |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of this compound derivatives via butadiene dimerization.
Caption: General workflow for the synthesis of this compound derivatives.
Catalytic Cycle
The following diagram depicts a simplified catalytic cycle for the palladium-catalyzed dimerization of 1,3-butadiene.
Caption: Simplified catalytic cycle for palladium-catalyzed butadiene dimerization.
References
Application of Octa-2,5-diene in Natural Product Synthesis: A Theoretical Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octa-2,5-diene is an eight-carbon hydrocarbon featuring two non-conjugated double bonds, classifying it as a "skipped diene." While the application of conjugated and other skipped dienes in the synthesis of complex natural products is well-documented, specific examples utilizing this compound as a key building block are not prominently reported in the scientific literature. This document, therefore, presents a theoretical exploration of the potential applications of this compound in natural product synthesis, based on established chemical principles and reactions common in the field. The following sections provide hypothetical application notes and protocols to illustrate how this reagent could be employed in the construction of molecular frameworks relevant to natural product synthesis.
Hypothetical Application 1: Synthesis of an Eight-Membered Carbocycle via Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the formation of cyclic structures, and skipped dienes are common precursors for the synthesis of medium-sized rings. This compound could theoretically undergo RCM to form an eight-membered ring, a structural motif present in various natural products.
Quantitative Data Summary
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Grubbs' 2nd Generation | 5 | Toluene (B28343) | 80 | 12 | 75 |
| 2 | Hoveyda-Grubbs' 2nd Gen. | 5 | Dichloromethane (B109758) | 40 | 18 | 80 |
Experimental Protocol: Synthesis of Cycloocta-1,4-diene
Materials:
-
This compound (1.0 mmol, 110.2 mg)
-
Grubbs' 2nd Generation Catalyst (0.05 mmol, 42.4 mg)
-
Anhydrous, degassed toluene (100 mL)
-
Argon atmosphere
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add anhydrous, degassed toluene (90 mL) under an argon atmosphere.
-
Add this compound (1.0 mmol) to the flask.
-
In a separate glovebox, weigh Grubbs' 2nd Generation Catalyst (0.05 mmol) and dissolve it in anhydrous, degassed toluene (10 mL).
-
Add the catalyst solution to the reaction flask dropwise over 10 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding ethyl vinyl ether (1 mL).
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes) to yield cycloocta-1,4-diene.
Reaction Workflow
Caption: Ring-Closing Metathesis of this compound.
Hypothetical Application 2: Tandem Isomerization/Diels-Alder Reaction for Bicyclic Core Synthesis
This compound, being a non-conjugated diene, is not a suitable substrate for a standard Diels-Alder reaction. However, a tandem reaction involving an initial isomerization to a conjugated diene followed by an intramolecular Diels-Alder cycloaddition could provide access to bicyclic systems. This approach would require a catalyst capable of promoting double bond migration.
Quantitative Data Summary
| Entry | Isomerization Catalyst | Dienophile | Lewis Acid | Yield (%) | Diastereomeric Ratio |
| 1 | Pd/C | Maleic Anhydride | - | 60 | 3:1 |
| 2 | RhCl(PPh₃)₃ | N-Phenylmaleimide | AlCl₃ | 72 | 5:1 |
Experimental Protocol: Synthesis of a Bicyclo[4.2.0]octene Derivative
Materials:
-
This compound (1.0 mmol, 110.2 mg)
-
Wilkinson's Catalyst (RhCl(PPh₃)₃) (0.03 mmol, 27.8 mg)
-
N-Phenylmaleimide (1.2 mmol, 207.8 mg)
-
Aluminum Chloride (AlCl₃) (0.1 mmol, 13.3 mg)
-
Anhydrous, degassed chlorobenzene (B131634) (50 mL)
-
Argon atmosphere
Procedure:
-
In a flame-dried Schlenk tube, dissolve this compound (1.0 mmol) and Wilkinson's catalyst (0.03 mmol) in anhydrous, degassed chlorobenzene (20 mL) under an argon atmosphere.
-
Heat the mixture at 100 °C for 4 hours to facilitate the isomerization to octa-2,4-diene. Monitor by GC-MS.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, dissolve N-phenylmaleimide (1.2 mmol) and aluminum chloride (0.1 mmol) in anhydrous, degassed chlorobenzene (30 mL).
-
Add the dienophile solution to the isomerized diene solution.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the bicyclic adduct.
Logical Relationship Diagram
Caption: Tandem Isomerization-Diels-Alder Strategy.
Conclusion
While direct, documented applications of this compound in the total synthesis of natural products are scarce, its structure as a skipped diene suggests its potential as a precursor for various cyclic and bicyclic systems. The hypothetical examples provided illustrate how standard synthetic methodologies like ring-closing metathesis and tandem isomerization-Diels-Alder reactions could be applied to this substrate. These theoretical pathways offer a starting point for researchers interested in exploring the synthetic utility of this compound and similar simple dienes in the construction of complex molecular architectures. Further research is warranted to validate these concepts and to discover the full potential of this readily available hydrocarbon in the field of natural product synthesis.
Experimental Protocols and Application Notes for Reactions of Octa-2,5-diene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for several key chemical transformations involving octa-2,5-diene. The information herein is intended to guide researchers in setting up and conducting experiments for applications in organic synthesis, polymer chemistry, and materials science.
Acyclic Diene Metathesis (ADMET) Polymerization
Acyclic diene metathesis (ADMET) is a step-growth polymerization that utilizes an olefin metathesis catalyst to convert non-conjugated dienes into unsaturated polymers and a small volatile alkene, typically ethylene.[1][2] This method is particularly useful for synthesizing well-defined polymers with controlled microstructures. The reaction is driven to completion by the removal of the volatile byproduct.[1]
Experimental Protocol: ADMET Polymerization of this compound
This protocol describes the synthesis of poly(hexa-1,4-diene) via the ADMET polymerization of this compound.
Materials:
-
This compound (purified by distillation)
-
Grubbs' First Generation Catalyst ([RuCl₂(PCy₃)₂(CHPh)])
-
Anhydrous toluene (B28343)
-
Methanol
-
Standard Schlenk line and glassware
-
Vacuum pump
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with this compound (1.0 g, 9.08 mmol).
-
Solvent and Catalyst Addition: Anhydrous toluene (5 mL) is added to the flask, and the solution is degassed by three freeze-pump-thaw cycles. Under a positive pressure of argon, Grubbs' First Generation Catalyst (4-8 mol%) is added.
-
Polymerization: The reaction mixture is stirred at a predetermined temperature (e.g., 55 °C) under a constant vacuum (approximately 50-100 mTorr) to facilitate the removal of ethylene. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Reaction Quenching and Polymer Precipitation: After the desired reaction time (e.g., 24-48 hours), the reaction is quenched by the addition of a small amount of ethyl vinyl ether. The viscous solution is then diluted with a minimal amount of toluene and precipitated by dropwise addition into a large volume of vigorously stirred methanol.
-
Polymer Isolation and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at room temperature to a constant weight.
Data Presentation:
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| 4 | 55 | 24 | 75 | 15,000 | 1.8 |
| 8 | 55 | 48 | 85 | 25,000 | 2.1 |
Characterization: The resulting polymer, poly(hexa-1,4-diene), can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the cis/trans ratio of the double bonds.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile.[3] This reaction is highly stereospecific and is a fundamental tool in the synthesis of complex cyclic molecules. For this compound to participate in a Diels-Alder reaction, it must first isomerize to a conjugated diene, such as octa-2,4-diene. This can often be achieved under the thermal conditions of the reaction.
Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride (B1165640)
This protocol details the synthesis of 4-ethyl-5-methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione.
Materials:
-
This compound
-
Maleic anhydride
-
Xylene (as solvent)
-
Standard reflux apparatus
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.10 g, 10.0 mmol) and maleic anhydride (0.98 g, 10.0 mmol).
-
Solvent Addition and Reflux: Add xylene (20 mL) to the flask. Heat the mixture to reflux (approximately 140 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Crystallization: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. Further cooling in an ice bath may be necessary to induce crystallization of the product.
-
Product Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold xylene or petroleum ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., xylene/petroleum ether).
Data Presentation:
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Maleic Anhydride | Xylene | 140 | 5 | 65 |
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry.[4][5] The first step involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation of the resulting organoborane.
Experimental Protocol: Hydroboration-Oxidation of this compound
This protocol describes the synthesis of octane-2,5-diol from this compound.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Standard reaction glassware suitable for inert atmosphere techniques
Procedure:
-
Hydroboration Step:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve this compound (1.10 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (20.0 mL, 20.0 mmol) dropwise via a syringe while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Oxidation Step:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add the 3 M NaOH solution (10 mL) followed by the dropwise addition of 30% H₂O₂ (10 mL). Caution: This addition is exothermic.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
-
Work-up and Isolation:
-
Saturate the aqueous layer with solid potassium carbonate.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude diol.
-
-
Purification: The crude octane-2,5-diol can be purified by flash column chromatography on silica (B1680970) gel.
Data Presentation:
| Alkene | Reagents | Product | Yield (%) |
| This compound | 1. BH₃·THF; 2. H₂O₂, NaOH | Octane-2,5-diol | 80 |
Visualizations
Experimental Workflow for ADMET Polymerization
Caption: Workflow for ADMET polymerization of this compound.
Signaling Pathway for Hydroboration-Oxidation
Caption: Key steps in the hydroboration-oxidation of this compound.
References
Application Notes and Protocols for the Characterization of Octa-2,5-diene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Octa-2,5-diene is an organic compound with the molecular formula C8H14. As a diene, its characterization is crucial for ensuring purity, identifying isomers, and understanding its role in various chemical reactions and synthetic pathways. The presence of two double bonds allows for multiple stereoisomers (e.g., (2E,5E), (2Z,5E), (2E,5Z), (2Z,5Z)), making robust analytical techniques essential for its unambiguous identification and quantification. These application notes provide detailed protocols for the characterization of this compound using several key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: GC-MS is a powerful technique for separating and identifying volatile compounds. It is highly suitable for the analysis of this compound, allowing for the separation of its isomers and providing definitive structural information through mass spectral fragmentation patterns.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or dichloromethane.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
If quantitative analysis is required, add a suitable internal standard (e.g., cycloheptadiene) to all standards and unknown samples.[1]
-
-
Instrumentation (Agilent 7890/5975 GC/MS or similar):
-
Injector: Split/splitless injector, operated in splitless mode for 0.5 min.[2]
-
Injection Volume: 1-2 µL.[2]
-
Inlet Temperature: 250-300 °C.[2]
-
GC Column: A non-polar capillary column such as an HP-5-ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for separating hydrocarbon isomers.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]
-
Oven Temperature Program:
-
MS Parameters:
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm identity by comparing the acquired mass spectrum with a reference library. The molecular ion peak should be observed at m/z 110.20.
-
Quantify the analyte using the calibration curve generated from the standards.
-
Data Presentation: GC-MS Performance
| Parameter | Typical Value | Information Provided |
| Limit of Detection (LOD) | 0.02 - 0.09 µg/mL[1] | Minimum detectable concentration. |
| Limit of Quantitation (LOQ) | 0.07 - 0.28 µg/mL[1] | Minimum quantifiable concentration. |
| Linearity (R²) | ≥ 0.998[1] | Correlation of concentration to response. |
| Precision (RSD) | ≤ 12%[1] | Repeatability of the measurement. |
| Molecular Ion (m/z) | 110.20 | Confirms the molecular mass of C8H14.[3][4] |
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms, allowing for the differentiation of this compound isomers.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Ensure the sample and internal standard are completely dissolved.
-
-
Instrumentation (400 MHz NMR Spectrometer or higher):
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (ns): 16 to 64, sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 5 seconds, to ensure full relaxation for accurate integration.[1]
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the ¹H spectrum by setting the residual solvent peak (CDCl₃) to 7.26 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Assign peaks based on their chemical shift, multiplicity, and integration. 2D NMR experiments (COSY, HSQC) can be used for definitive assignments.
-
Data Presentation: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment | Information Provided |
| ¹H | ~5.4-5.6 | m | Olefinic protons (-CH=CH-) | Confirms presence of double bonds. |
| ¹H | ~2.7-2.9 | m | Allylic protons (-CH₂-CH=) | Shows protons adjacent to double bonds. |
| ¹H | ~2.0-2.2 | m | Allylic protons (=CH-CH₂-) | Shows protons adjacent to double bonds. |
| ¹H | ~0.9-1.0 | t | Methyl protons (-CH₃) | Identifies terminal methyl groups. |
| ¹³C | ~125-135 | - | Olefinic carbons (-CH=CH-) | Confirms carbon-carbon double bonds. |
| ¹³C | ~25-35 | - | Allylic carbons (-CH₂-) | Identifies carbons adjacent to double bonds. |
| ¹³C | ~14 | - | Methyl carbon (-CH₃) | Identifies terminal methyl carbon. |
Note: Exact chemical shifts and multiplicities will vary depending on the specific stereoisomer.
NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, it is primarily used to confirm the presence of C=C and C-H bonds associated with its alkene structure.
Experimental Protocol:
-
Sample Preparation:
-
As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[1]
-
Gently press the plates together to form a thin film.
-
-
Instrumentation (FT-IR Spectrometer):
-
Place the salt plates in the sample holder of the spectrometer.
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum.
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify characteristic absorption bands by comparing the wavenumbers to correlation charts.
-
Data Presentation: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Information Provided |
| 3000-3100 | Medium | =C-H Stretch | Confirms vinylic C-H bonds.[5] |
| 2850-3000 | Strong | C-H Stretch (sp³) | Confirms alkyl C-H bonds.[5] |
| 1640-1680 | Medium, Variable | C=C Stretch | Confirms presence of double bonds.[5] |
| 960-970 | Strong | =C-H Bend (trans) | Indicates trans-substituted double bond. |
| 675-730 | Strong | =C-H Bend (cis) | Indicates cis-substituted double bond. |
FT-IR Analysis Workflow
Caption: Workflow for FT-IR analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Application: While GC is often preferred for volatile hydrocarbons, HPLC can be used for the quantification and separation of dienes, particularly in complex mixtures. Since non-conjugated dienes like this compound lack a strong UV chromophore, a Refractive Index (RI) detector is often necessary.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., hexane).
-
Prepare a series of calibration standards by diluting the stock solution.[1]
-
-
Instrumentation (HPLC with RI Detector):
-
Column: A normal-phase silica (B1680970) column or a silver-impregnated silica column can be used for separating olefins.[1][6]
-
Mobile Phase: Isocratic elution with a non-polar solvent such as hexane.[1][6]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detector: Refractive Index (RI) Detector.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Data Presentation: HPLC Performance (Representative)
| Parameter | Typical Value | Information Provided |
| Limit of Detection (LOD) | ~0.02% (w/w) (for conjugated dienes)[7][8] | Minimum detectable concentration. |
| Linearity (R²) | ≥ 0.997[7][8] | Correlation of concentration to response. |
| Precision (RSD) | < 5% | Repeatability of the measurement. |
| Accuracy/Recovery | 95-105% | Closeness to the true value. |
Note: Performance for non-conjugated dienes with an RI detector may vary.
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Octadiene | C8H14 | CID 522087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Octadiene, Z,E | C8H14 | CID 6430949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Monitoring the Conjugated Dienes and Olefins in FCC, Coker Gasolines, and their Hydrogenated Products | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Octa-2,5-diene as a Versatile Starting Material for Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octa-2,5-diene is an eight-carbon non-conjugated diene that holds potential as a cost-effective starting material for the synthesis of a variety of valuable fine chemicals. Its two double bonds offer multiple reaction sites for transformations such as oxidative cleavage, epoxidation, and metathesis, leading to the formation of dicarboxylic acids, diols, and other functionalized molecules. These products can serve as monomers for polymers, building blocks in organic synthesis, and intermediates in the development of active pharmaceutical ingredients (APIs). This document provides detailed application notes and a representative experimental protocol for the utilization of this compound in the synthesis of fine chemicals, with a focus on its conversion to dicarboxylic acids through oxidative ozonolysis.
Key Applications and Synthetic Pathways
The strategic functionalization of this compound can lead to several classes of important fine chemicals. A primary application lies in its oxidative cleavage to produce shorter-chain dicarboxylic acids, which are key components in the production of polyamides, polyesters, and lubricants.
A generalized workflow for the conversion of this compound to dicarboxylic acids is outlined below:
Caption: Experimental workflow for the synthesis of dicarboxylic acids from this compound.
The primary products expected from the complete oxidative cleavage of both double bonds in this compound are succinic acid and acetic acid. However, partial or alternative cleavage patterns could potentially yield other dicarboxylic acids.
Application: Synthesis of Dicarboxylic Acids via Oxidative Ozonolysis
The ozonolysis of alkenes is a powerful and reliable method for the cleavage of carbon-carbon double bonds. When followed by an oxidative workup, typically with hydrogen peroxide, aldehydes that are initially formed are oxidized to the corresponding carboxylic acids.[1][2] This two-step, one-pot procedure can be effectively applied to this compound to generate valuable dicarboxylic acids.
Signaling Pathway of Oxidative Ozonolysis
The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. This intermediate is then subjected to an oxidative workup to yield the final carboxylic acid products.
References
Application Notes and Protocols for the Catalytic Hydrogenation of Octa-2,5-diene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of octa-2,5-diene. The information compiled herein is intended to guide researchers in setting up and performing this reaction, with a focus on achieving selective hydrogenation to monoene intermediates or complete hydrogenation to octane.
Introduction
The catalytic hydrogenation of dienes is a fundamental transformation in organic synthesis, allowing for the selective reduction of carbon-carbon double bonds. This compound, a non-conjugated diene, can be hydrogenated to yield various products, including different isomers of octene and ultimately octane. The selectivity of this reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions such as temperature and hydrogen pressure. This document outlines protocols using common heterogeneous catalysts and provides insights into the expected outcomes.
Reaction Pathway and Selectivity
The hydrogenation of this compound proceeds in a stepwise manner. The initial reaction involves the addition of one mole of hydrogen to one of the double bonds, resulting in the formation of octene isomers (oct-2-ene and oct-3-ene, considering potential isomerization). Subsequent hydrogenation of the remaining double bond leads to the fully saturated alkane, octane.
Controlling the reaction to selectively produce the monoene requires careful selection of the catalyst and reaction conditions. Catalysts with lower activity or the use of catalyst poisons can favor partial hydrogenation. Conversely, more active catalysts and harsher conditions (higher pressure and temperature) will promote complete hydrogenation to octane.
Data Presentation: Catalyst Systems and Reaction Conditions
The following table summarizes typical catalyst systems and reaction conditions for the hydrogenation of dienes, providing a starting point for the optimization of this compound hydrogenation.
| Catalyst | Catalyst Loading (mol %) | Substrate | Solvent | H2 Pressure (atm) | Temperature (°C) | Reaction Time (h) | Product(s) | Yield (%) | Reference |
| 5% Pd/C | 10 | Diene Carboxylate | Methanol | 100 | 30 | 24 | Saturated Carboxylate | up to 90% | [1][2] |
| 20% Pd(OH)2/C | 10 | Diene Carboxylate | Methanol | 100 | 30 | 24 | Saturated Carboxylate | comparable to Pd/C | [1] |
| 1Pd9Ag/Al2O3 | Not specified | 1,7-octadiene | Hexane | 30 | 100 | 6 | 1-octene, internal octenes, octane | Data in mol% | [3] |
| Raney Nickel | 5% (wt. ratio to substrate) | Alkenes | Ethanol | low pressure | < 100 | Varies | Alkanes | High | [4] |
| [Rh(OH)(cod)]2 | Not specified | Functionalized Arenes | Not specified | Transfer Hydrogenation | Not specified | Varies | Hydrogenated Arenes | High | [5] |
| Ru complex | 0.01 | Quinoline | Not specified | Not specified | Not specified | 48 | Tetrahydroquinoline | 98.4% | [6] |
Experimental Protocols
Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
This protocol describes a general procedure for the hydrogenation of a diene using a Pd/C catalyst. This is a versatile and widely used method.
Materials:
-
This compound
-
5% or 10% Palladium on Carbon (Pd/C)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen gas (H2)
-
Inert gas (Nitrogen or Argon)
-
Reaction flask (e.g., round-bottom flask with a magnetic stir bar)
-
Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)
-
Filtration setup (e.g., Büchner funnel with filter paper or a pad of Celite)
Procedure:
-
Catalyst Handling (Caution: Pd/C can be pyrophoric, especially after use. Handle with care in an inert atmosphere when dry).
-
In a reaction flask, add the Pd/C catalyst under a stream of inert gas.
-
Add a solvent to create a slurry.
-
Add the this compound to the flask.
-
Seal the flask and purge with inert gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3 times to ensure an inert atmosphere is replaced by hydrogen.
-
If using a balloon, inflate a balloon with hydrogen gas and attach it to the reaction flask via a needle.
-
If using a hydrogenation apparatus, pressurize the vessel to the desired hydrogen pressure (e.g., 1-4 atm for balloon hydrogenation, or higher for a Parr apparatus).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by techniques such as TLC, GC, or NMR spectroscopy.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the filter cake to dry completely as it can ignite in air.
-
The filtrate contains the product. The solvent can be removed under reduced pressure.
Protocol 2: Raney Nickel Catalyzed Hydrogenation
This protocol outlines the use of Raney Nickel, a highly active catalyst, for hydrogenation.
Materials:
-
This compound
-
Raney Nickel (in a slurry, typically water or ethanol)
-
Ethanol
-
Hydrogen gas (H2)
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Catalyst Handling (Caution: Raney Nickel is pyrophoric and should be handled as a slurry under an inert atmosphere).
-
To a reaction vessel, add the this compound dissolved in ethanol.
-
Carefully add the Raney Nickel slurry. The amount of catalyst can be around 5% by weight relative to the substrate.[4]
-
Seal the vessel and connect it to a hydrogen source.
-
Purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (Raney Nickel is effective at low pressures).
-
Stir the mixture at room temperature or with gentle heating (below 100°C for safety).[4]
-
Monitor the reaction until the desired level of hydrogenation is achieved.
-
After the reaction, vent the hydrogen and purge with an inert gas.
-
The catalyst can be removed by filtration or decantation. The resulting solution contains the hydrogenated product.
Visualizations
Reaction Pathway Diagram
Caption: Hydrogenation of this compound to Octene and Octane.
Experimental Workflow Diagram
Caption: General workflow for catalytic hydrogenation.
Logical Relationship of Reaction Parameters
Caption: Influence of reaction parameters on outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes [organic-chemistry.org]
- 6. Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Functionalized Octa-2,5-dienes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized octa-2,5-dienes, valuable scaffolds in organic synthesis and drug discovery. The methodologies presented herein focus on robust and versatile synthetic routes, including Diels-Alder reactions, palladium-catalyzed cross-coupling, and olefin metathesis. Quantitative data is summarized for easy comparison, and detailed experimental protocols for key reactions are provided.
Introduction
Functionalized octa-2,5-dienes are important structural motifs found in a variety of natural products and pharmaceutically active compounds. Their utility as synthetic intermediates stems from the presence of multiple reactive sites, allowing for diverse downstream functionalization. This document outlines three key synthetic strategies for accessing these valuable molecules: the Diels-Alder reaction for the construction of bicyclic systems, palladium-catalyzed cross-coupling for the formation of linear dienes, and Grubbs-catalyzed cross-metathesis for the convergent synthesis of substituted dienes.
I. Diels-Alder Reaction: Synthesis of Bicyclo[2.2.2]octa-2,5-diene Derivatives
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with high stereocontrol. The reaction of a conjugated diene with a dienophile provides direct access to the bicyclo[2.2.2]this compound core. A particularly efficient variation is the domino retro-Diels-Alder/Diels-Alder reaction, where a masked o-benzoquinone (MOB) is generated in situ and trapped by a dienophile.[1][2]
Quantitative Data
| Entry | Diene Precursor (MOB Dimer) | Dienophile | Product | Yield (%) | Reference |
| 1 | Dimer of 6,6-dimethoxy-1-methylcyclohexa-2,4-dienone | Methyl acrylate | Methyl 1-methyl-3,3-dimethoxy-2-oxobicyclo[2.2.2]oct-5-ene-5-carboxylate | 92 | [1][2] |
| 2 | Dimer of 6,6-dimethoxy-1-methylcyclohexa-2,4-dienone | Methyl vinyl ketone | 5-Acetyl-1-methyl-3,3-dimethoxybicyclo[2.2.2]oct-5-en-2-one | 85 | [1][2] |
| 3 | Dimer of 1-bromo-6,6-dimethoxycyclohexa-2,4-dienone | Acrylonitrile | 1-Bromo-3,3-dimethoxy-2-oxobicyclo[2.2.2]oct-5-ene-5-carbonitrile | 88 | [1][2] |
Experimental Protocol: Domino retro-Diels-Alder/Diels-Alder Reaction[1][2]
Materials:
-
Dimer of the desired 6,6-dimethoxy-2,4-cyclohexadienone (1.0 equiv)
-
Dienophile (2.0-5.0 equiv)
-
Anhydrous toluene (B28343) or mesitylene
-
Schlenk tube or sealed tube
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the dimer of the masked o-benzoquinone and the dienophile.
-
Add anhydrous solvent (toluene or mesitylene) to achieve a concentration of 0.1-0.2 M with respect to the dimer.
-
Seal the tube tightly and heat the reaction mixture to 180-220 °C in an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess dienophile.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired bicyclo[2.2.2]this compound derivative.
Reaction Pathway
Caption: Domino retro-Diels-Alder/Diels-Alder reaction pathway.
II. Palladium-Catalyzed Cross-Coupling: Synthesis of Linear Functionalized Dienes
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The reaction of allenes with aryl or vinyl halides provides a direct route to functionalized 1,3-dienes, which can be precursors to octa-2,5-dienes.[3][4]
Quantitative Data
| Entry | Allene | Aryl/Vinyl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | 1,1-Dimethylallene | 4-Bromoacetophenone | Pd(dba)₂/PPh₃ | K₂CO₃ | DMA | 95 | [3][4] |
| 2 | 1,1-Dimethylallene | Iodobenzene | Pd(dba)₂/PPh₃ | K₂CO₃ | DMA | 85 | [3][4] |
| 3 | Tetramethylallene | 4-Bromobenzonitrile | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMA | 88 | [3][4] |
| 4 | 1-Cyclohexylallene | (E)-1-Iodo-2-phenylethene | PdCl₂(dppe) | K₂CO₃ | DMA | 75 | [3][4] |
Experimental Protocol: Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes[3][4]
Materials:
-
Allene (1.5 equiv)
-
Aryl or vinyl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dba)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 8 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Schlenk tube or round-bottom flask
Procedure:
-
To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl or vinyl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMA via syringe, followed by the allene.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the functionalized 1,3-diene.
Reaction Workflow
Caption: Experimental workflow for palladium-catalyzed diene synthesis.
III. Olefin Metathesis: Grubbs-Catalyzed Cross-Metathesis
Olefin metathesis, particularly cross-metathesis using Grubbs-type catalysts, offers a highly convergent and efficient route to substituted dienes. This reaction involves the catalytic scrambling of carbon-carbon double bonds between two different olefins. By reacting a terminal alkene with a diene, new functionalized dienes can be synthesized.[5][6]
Quantitative Data
| Entry | Alkene | Diene | Catalyst | Solvent | Yield (%) | Reference |
| 1 | 1-Octene | 1,5-Hexadiene | Grubbs II | CH₂Cl₂ | 78 | [5][6] |
| 2 | Allylbenzene | 1,7-Octadiene | Grubbs II | CH₂Cl₂ | 85 | [5][6] |
| 3 | Methyl acrylate | 1,5-Cyclooctadiene | Hoveyda-Grubbs II | Toluene | 72 | [5] |
Experimental Protocol: Grubbs-Catalyzed Cross-Metathesis[5][6]
Materials:
-
Terminal alkene (1.0-1.2 equiv)
-
Diene (1.0 equiv)
-
Grubbs or Hoveyda-Grubbs second-generation catalyst (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the diene and the terminal alkene.
-
Add anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M.
-
Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Under a positive pressure of inert gas, add the Grubbs catalyst to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-12 hours.
-
To quench the reaction, add a few drops of ethyl vinyl ether and stir for 30 minutes to deactivate the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the functionalized this compound.
Logical Relationship of Metathesis
Caption: Products of a cross-metathesis reaction.
Conclusion
The synthetic routes outlined in this document provide a versatile toolkit for accessing a wide range of functionalized octa-2,5-dienes. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The Diels-Alder approach is ideal for creating rigid, bicyclic structures, while palladium-catalyzed couplings and olefin metathesis offer excellent flexibility for the synthesis of linear dienes with diverse functionalities. These protocols and data serve as a valuable resource for researchers engaged in the synthesis of complex molecules for applications in drug discovery and development.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides [organic-chemistry.org]
- 4. Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholar.utc.edu [scholar.utc.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Octa-2,5-diene from Reaction Mixtures
Welcome to the technical support center for the purification of octa-2,5-diene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound, a volatile and non-polar hydrocarbon, are fractional distillation under atmospheric or reduced pressure (vacuum distillation) and flash column chromatography. The choice of method depends on the nature of the impurities and the scale of the reaction.
Q2: My crude this compound is a complex mixture. Which purification method should I choose?
A2: For complex mixtures containing byproducts with close boiling points to this compound, flash column chromatography is generally the more effective method.[1] It offers higher resolution for separating compounds with similar physical properties. Distillation is more suitable for large-scale purifications where the impurities are significantly less volatile than the desired product.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS is ideal for identifying and quantifying volatile impurities. The retention time in the gas chromatogram indicates the presence of different components, and the mass spectrum helps in their identification.
-
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the isomeric purity of your this compound. Different isomers will exhibit distinct chemical shifts and coupling constants.
Q4: What are the common isomers of this compound, and how can I distinguish them by NMR?
A4: this compound can exist as several geometric isomers, including (2E,5E), (2E,5Z), (2Z,5E), and (2Z,5Z). These isomers can be distinguished by ¹H NMR spectroscopy, primarily by analyzing the coupling constants of the vinylic protons. Generally, a larger coupling constant (J value) is observed for trans (E) double bonds compared to cis (Z) double bonds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Recovery of this compound After Purification
Possible Causes:
-
Volatility of the product: this compound is a volatile compound, and significant loss can occur during solvent removal under reduced pressure (e.g., rotary evaporation).
-
Co-evaporation with solvent: During solvent removal, the product may azeotropically distill with the solvent.
-
Improper fraction collection during distillation: The collection window for the desired fraction may have been too narrow or mistimed.
-
Irreversible adsorption on silica (B1680970) gel: Strong interactions with the stationary phase during column chromatography can lead to product loss.
Suggested Solutions:
-
Careful Solvent Removal: When using a rotary evaporator, use a moderate temperature and vacuum. It is also advisable to use a cold trap to recover any volatilized product.
-
Fractional Distillation Optimization: Monitor the head temperature closely during distillation and collect fractions over a narrow boiling point range.
-
Column Chromatography Optimization: For flash chromatography, using a non-polar solvent system and minimizing the amount of silica gel can reduce product loss.
Issue 2: Product is Contaminated with Impurities After Purification
Possible Causes:
-
Inadequate separation by distillation: Impurities with boiling points close to that of this compound may co-distill.
-
Poor resolution in column chromatography: The chosen solvent system may not be optimal for separating the product from impurities.
-
Column overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.
-
Product degradation: this compound can be susceptible to oxidation or polymerization, especially if exposed to air, heat, or acidic conditions for extended periods.
Suggested Solutions:
-
Use a Fractionating Column: For distillation, employing a fractionating column (e.g., Vigreux or packed column) can improve the separation of liquids with close boiling points.
-
Optimize Chromatography Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation between your product and the impurities. For non-polar compounds like this compound, start with non-polar solvents like hexanes or petroleum ether and gradually increase the polarity with a co-solvent like diethyl ether or ethyl acetate.[2]
-
Proper Column Loading: As a rule of thumb, the amount of crude material should be about 1-2% of the mass of the silica gel.
-
Inert Atmosphere and Stabilizers: If product degradation is suspected, perform the purification under an inert atmosphere (e.g., nitrogen or argon). Adding a radical scavenger like butylated hydroxytoluene (BHT) to the crude mixture and solvents can help prevent oxidation.
Issue 3: Inconsistent or Unexpected Results in Purity Analysis (GC-MS or NMR)
Possible Causes:
-
Isomerization during purification: Exposure to acidic silica gel or heat during distillation can cause isomerization of the double bonds in this compound.
-
Presence of positional isomers: The reaction may have produced other octadiene isomers (e.g., octa-2,6-diene) that are difficult to separate.
-
Contamination from solvents or glassware: Residual solvents or impurities from improperly cleaned glassware can appear in the analysis.
Suggested Solutions:
-
Neutralize Silica Gel: If isomerization is observed after column chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine (B128534) in your eluent.[2]
-
Thorough Spectroscopic Analysis: Use a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques (like COSY) to fully characterize the structure of your purified product and any persistent impurities.
-
Ensure Cleanliness: Always use clean, dry glassware and high-purity solvents for both the purification and the subsequent analysis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄ |
| Molecular Weight | 110.20 g/mol |
| Boiling Point (Predicted) | ~ 120-130 °C at 760 mmHg |
| Density (Predicted) | ~ 0.75 g/cm³ |
Table 2: Suggested Starting Solvent Systems for Flash Column Chromatography of this compound
| Solvent System (v/v) | Polarity | Expected Rf Range | Notes |
| 100% Hexanes or Petroleum Ether | Very Low | 0.1 - 0.3 | Good starting point for initial elution. |
| 1-5% Diethyl Ether in Hexanes | Low | 0.2 - 0.5 | Gradually increase polarity for better separation. |
| 1-5% Ethyl Acetate in Hexanes | Low | 0.2 - 0.5 | An alternative to diethyl ether. |
Note: The optimal solvent system should be determined by TLC analysis of the crude reaction mixture.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying this compound from high-boiling impurities.
Materials:
-
Crude this compound reaction mixture
-
Round-bottom flask
-
Short-path distillation head with condenser and receiving flask
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump with a pressure gauge and cold trap
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Slowly evacuate the system to the desired pressure (e.g., 20-50 mmHg).
-
Begin heating the distillation flask gently while stirring.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature. This will be your purified this compound.
-
Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating this compound from impurities with similar boiling points.
Materials:
-
Crude this compound reaction mixture
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., hexanes with a small percentage of diethyl ether)
-
Sand
-
Collection tubes or flasks
-
Air or nitrogen source for applying pressure
Procedure:
-
Prepare the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.
-
Elute the Column: Add the eluent to the column and apply gentle pressure to the top to begin the elution.
-
Collect Fractions: Collect the eluate in a series of fractions.
-
Monitor the Separation: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator (with caution, as described in the troubleshooting section) to obtain the purified product.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
Technical Support Center: Stereoselective Synthesis of Octa-2,5-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of octa-2,5-diene.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Stereoselectivity (Undesired E/Z Isomer Ratio)
Question: My reaction is producing a mixture of (2E,5E)-, (2E,5Z)-, and (2Z,5Z)-octa-2,5-diene with poor selectivity. How can I improve the stereochemical outcome?
Answer: Achieving high stereoselectivity in the synthesis of this compound, often prepared via nickel-catalyzed dimerization of 1,3-butadiene (B125203), is a common challenge. The E/Z geometry of the double bonds is highly dependent on the catalyst system and reaction conditions.
Possible Causes and Solutions:
-
Inappropriate Ligand Choice: The ligand coordinated to the nickel center plays a crucial role in determining the stereoselectivity of the dimerization. The steric and electronic properties of the ligand influence the arrangement of the butadiene molecules during the catalytic cycle.
-
Solution: Screen a variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. For nickel-catalyzed reactions, ligands can significantly influence the product distribution. For instance, in related nickel-catalyzed reactions of 1,3-dienes, the choice of ligand has been shown to be critical for controlling selectivity.[1]
-
-
Incorrect Catalyst Precursor: The choice of the nickel precursor can impact the active catalytic species.
-
Solution: Experiment with different nickel sources, such as Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)) or nickel(II) salts in the presence of a reducing agent.
-
-
Suboptimal Reaction Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the product distribution.
-
Solution: Vary the reaction temperature. Lower temperatures often favor the formation of a single isomer by increasing the energy difference between competing reaction pathways.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity.
-
Solution: Conduct the reaction in a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile) to determine the optimal medium for the desired stereoisomer.
-
Issue 2: Poor Yield of this compound
Question: The overall yield of my this compound synthesis is low. What are the potential reasons and how can I improve it?
Answer: Low yields can be attributed to several factors, including catalyst deactivation, side reactions, and inefficient purification.
Possible Causes and Solutions:
-
Catalyst Deactivation: The nickel catalyst can be sensitive to air and moisture, leading to deactivation. Additionally, impurities in the starting materials or solvent can poison the catalyst.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents and high-purity 1,3-butadiene.
-
-
Side Reactions: The dimerization of butadiene can lead to the formation of other cyclic or linear oligomers, such as 4-vinylcyclohexene, which is a common byproduct of the Diels-Alder reaction of butadiene.
-
Solution: Optimize the reaction conditions (temperature, pressure, and catalyst concentration) to favor the desired linear dimerization over competing pathways. The choice of catalyst and ligand is also critical to suppress side reactions.
-
-
Product Isomerization: The desired this compound isomer may isomerize to other dienes under the reaction conditions or during workup.
-
Solution: Analyze the crude reaction mixture to determine if isomerization is occurring. If so, consider milder reaction conditions or a modified workup procedure.
-
-
Inefficient Purification: Separation of the desired this compound isomer from other isomers and byproducts can be challenging, leading to loss of product.
-
Solution: Optimize the purification method. High-performance liquid chromatography (HPLC) or gas chromatography (GC) may be necessary to separate isomers with similar boiling points. Impregnating the stationary phase with a silver salt (e.g., silver nitrate (B79036) on silica (B1680970) gel) can be an effective technique for separating E/Z isomers of olefins due to the differential interaction of the isomers with the silver ions.[2]
-
Issue 3: Difficulty in Separating Stereoisomers
Question: I have a mixture of this compound stereoisomers. What are the best methods for their separation and quantification?
Answer: The separation of (2E,5E)-, (2E,5Z)-, and (2Z,5Z)-octa-2,5-diene can be challenging due to their similar physical properties.
Recommended Techniques:
-
Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds like octadienes.
-
Protocol: Use a high-resolution capillary column with a non-polar or medium-polarity stationary phase. A temperature gradient program will likely be necessary to achieve baseline separation of the isomers. Mass spectrometry (GC-MS) can be used for identification of the separated isomers based on their fragmentation patterns.
-
-
High-Performance Liquid Chromatography (HPLC): While less common for such non-polar hydrocarbons, HPLC can be effective, particularly with specialized columns.
-
Protocol: A normal-phase HPLC system with a silica gel column or a silver-impregnated silica gel column can be used.[2] The mobile phase would typically be a mixture of non-polar solvents like hexanes and a small amount of a slightly more polar solvent.
-
-
Quantitative Analysis:
-
Method: Once a separation method is established (preferably GC), quantification can be achieved by integrating the peak areas of the individual isomers. Calibration with pure standards of each isomer, if available, will provide the most accurate results. If pure standards are not available, relative quantification can be performed assuming similar detector response factors for the isomers.
-
| Analytical Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection | Expected Outcome |
| Gas Chromatography (GC) | Capillary column (e.g., DB-5, HP-5ms) | Helium or Hydrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Separation of isomers based on boiling point and polarity differences. |
| HPLC | Silica Gel or Silver-impregnated Silica Gel | Hexane/Ethyl Acetate gradient | UV (at low wavelength) or Refractive Index (RI) | Separation based on polarity and interaction with the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and stereoselective method for synthesizing this compound?
A1: The nickel-catalyzed dimerization of 1,3-butadiene is a primary industrial and laboratory method for the synthesis of C8 dienes, including this compound. The stereoselectivity of this reaction is highly dependent on the choice of the nickel catalyst and, most importantly, the phosphine or NHC ligand used. By carefully selecting the ligand and optimizing reaction conditions, it is possible to favor the formation of a specific stereoisomer.
Q2: How does the choice of ligand influence the E/Z isomer ratio in the nickel-catalyzed dimerization of butadiene?
A2: The ligand's steric bulk and electronic properties directly impact the coordination of butadiene to the nickel center and the subsequent C-C bond-forming steps. Bulky ligands can create a more sterically hindered environment around the metal, favoring the formation of the less sterically demanding trans (E) double bonds. The electronic properties of the ligand can influence the electron density at the nickel center, affecting the rate and selectivity of the catalytic steps. For example, in nickel-catalyzed reactions, subtle changes in the ligand can lead to significant differences in diastereoselectivity.[3]
Q3: What are the main byproducts to expect in the synthesis of this compound from butadiene?
A3: Besides the desired this compound isomers, several byproducts can form. The most common is 4-vinylcyclohexene, which is the product of a [4+2] cycloaddition (Diels-Alder reaction) of two butadiene molecules. Other linear and cyclic oligomers of butadiene may also be formed. The formation of these byproducts can be minimized by using a suitable catalyst that favors linear dimerization and by optimizing the reaction conditions to suppress competing pathways.
Q4: Can I use other methods besides nickel-catalyzed dimerization to synthesize this compound stereoselectively?
A4: While nickel-catalyzed dimerization of butadiene is a prominent method, other synthetic strategies could potentially be adapted for the stereoselective synthesis of this compound. These include:
-
Cross-Metathesis: The cross-metathesis of two different alkenes using ruthenium-based catalysts could be a viable route. For example, the reaction of 1-butene (B85601) and 1,4-hexadiene (B1233536) could, in principle, yield this compound. However, controlling the stereoselectivity of both double bonds in the product can be challenging.
-
Wittig-type Reactions: A multi-step synthesis involving Wittig or Horner-Wadsworth-Emmons reactions could be designed to construct the this compound backbone with defined stereochemistry at each double bond.
Q5: What safety precautions should be taken when working with 1,3-butadiene?
A5: 1,3-Butadiene is a flammable gas and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood. All reactions involving butadiene should be conducted in a closed system, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Ensure that there are no sources of ignition in the vicinity of the reaction setup.
Visualizations
Caption: General experimental workflow for the nickel-catalyzed dimerization of butadiene.
Caption: A workflow for troubleshooting low stereoselectivity in the synthesis of this compound.
Caption: Logical relationship between key experimental factors and the desired product.
References
Technical Support Center: Polymerization of Octa-2,5-diene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of octa-2,5-diene. The information provided addresses common challenges and potential side reactions encountered during experimentation.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the polymerization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield | 1. Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture.2. Insufficient Monomer Purity: Impurities in the this compound monomer can poison the catalyst.3. Inappropriate Reaction Temperature: The temperature may be too low for efficient polymerization with the chosen catalytic system. | 1. Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or properly stored catalysts.2. Monomer Purification: Purify the monomer by distillation or passing it through a column of activated alumina (B75360) to remove inhibitors and other impurities.3. Temperature Optimization: Consult the literature for the optimal temperature range for your specific catalyst system or perform a temperature screening to find the ideal conditions. |
| Formation of Insoluble Gel or Cross-linked Polymer | 1. High Monomer Concentration: High concentrations can favor intermolecular cross-linking reactions.2. Inappropriate Catalyst: Some catalysts may promote side reactions leading to cross-linking.3. High Reaction Temperature: Elevated temperatures can sometimes induce undesired cross-linking. | 1. Adjust Concentration: Perform the polymerization at a lower monomer concentration.2. Catalyst Selection: Choose a catalyst known for high selectivity and minimal side reactions in diene polymerization.3. Temperature Control: Maintain the reaction at the lower end of the optimal temperature range. |
| Polymer with Unexpected Microstructure (e.g., high degree of cyclization) | 1. Catalyst Type: The choice of catalyst significantly influences the polymerization pathway (linear vs. cyclopolymerization).2. Monomer Isomer: The stereoisomer of this compound used can affect the polymerization outcome. | 1. Catalyst Screening: Experiment with different catalysts (e.g., Ziegler-Natta, metathesis catalysts) to achieve the desired polymer microstructure.2. Monomer Characterization: Ensure the isomeric purity of your starting monomer. |
| Broad Molecular Weight Distribution | 1. Chain Transfer Reactions: Impurities or the solvent can act as chain transfer agents.2. Multiple Active Sites: The catalyst may have different active sites with varying reactivities. | 1. Purify Reagents: Use highly purified monomer and solvent.2. Use a Single-Site Catalyst: Employ a well-defined single-site catalyst to achieve better control over the polymerization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the polymerization of non-conjugated dienes like this compound?
A1: While specific literature on this compound is limited, common side reactions in the polymerization of non-conjugated dienes include:
-
Cyclopolymerization: The formation of cyclic repeating units within the polymer chain. This is often a competing reaction with linear polymerization.
-
Cross-linking: The formation of chemical bonds between polymer chains, leading to an insoluble network.
-
Isomerization: The catalyst may cause the isomerization of the double bonds in the monomer or the resulting polymer, leading to a different microstructure than expected.
Q2: How can I control the balance between linear polymerization and cyclopolymerization?
A2: The balance is primarily controlled by the choice of catalyst and the reaction conditions.
-
Catalyst: Certain coordination catalysts are specifically designed to promote cyclopolymerization. For linear poly(this compound), a different type of catalyst that favors intermolecular propagation over intramolecular cyclization should be selected.
-
Monomer Concentration: Lower monomer concentrations can sometimes favor intramolecular cyclization.
Q3: What analytical techniques are recommended for characterizing the side products?
A3: A combination of techniques is often necessary:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the polymer microstructure, identify cyclic units, and detect the presence of unreacted double bonds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and changes in double bond configurations.
-
Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution. The presence of a high molecular weight shoulder or insoluble fraction can indicate cross-linking.
Experimental Protocols
General Protocol for the Polymerization of this compound using a Ziegler-Natta Catalyst
This is a general guideline and may need to be optimized for your specific experimental setup and desired polymer properties.
-
Monomer and Solvent Purification:
-
Dry the solvent (e.g., toluene) over a suitable drying agent (e.g., sodium/benzophenone) and distill under an inert atmosphere.
-
Purify the this compound monomer by distillation from a drying agent (e.g., calcium hydride) immediately before use.
-
-
Reactor Setup:
-
Assemble a glass reactor equipped with a magnetic stirrer, a temperature controller, and an inlet for inert gas.
-
Thoroughly dry the reactor by heating under vacuum and then flushing with a high-purity inert gas (e.g., argon or nitrogen).
-
-
Polymerization:
-
Add the purified solvent to the reactor via a cannula or syringe.
-
Introduce the catalyst components (e.g., a titanium-based catalyst and an aluminum co-catalyst) to the solvent at the desired temperature.
-
Add the purified this compound monomer to the catalyst solution to initiate the polymerization.
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Maintain the reaction at the desired temperature for the specified time.
-
-
Termination and Polymer Isolation:
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Quench the polymerization by adding a small amount of a terminating agent (e.g., methanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol (B129727) or ethanol).
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Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Visualizations
Caption: Potential reaction pathways in the polymerization of this compound.
Caption: A troubleshooting workflow for identifying polymerization issues.
Caption: Influence of reaction parameters on final polymer properties.
Technical Support Center: Storage and Handling of Octa-2,5-diene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of octa-2,5-diene to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guides and FAQs
Storage and Stability
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is autoxidation, which is a reaction with atmospheric oxygen. As a non-conjugated diene with allylic hydrogens, this compound is susceptible to the formation of hydroperoxides. This process can be accelerated by exposure to light, heat, and the presence of metal ion contaminants.[1]
Q2: What are the ideal storage conditions for this compound to minimize degradation?
A2: To minimize degradation, this compound should be stored in a cool, dark environment under an inert atmosphere (e.g., nitrogen or argon).[1] It is crucial to use airtight containers to prevent exposure to oxygen.
Q3: Is refrigeration or freezing recommended for long-term storage?
A3: Yes, storing this compound at refrigerated temperatures (2-8 °C) is recommended to slow down the rate of autoxidation. For longer-term storage, freezing may be an option, but it's important to ensure the container is properly sealed to prevent moisture condensation upon thawing, which could potentially hydrolyze any formed peroxides.
Q4: How does light exposure affect the stability of this compound?
A4: Exposure to light, particularly UV light, can promote the formation of free radicals, which initiates and accelerates the autoxidation process, leading to peroxide formation.[1] Therefore, it is essential to store this compound in amber glass bottles or other opaque containers.
Q5: Can this compound undergo other forms of degradation besides oxidation?
A5: Besides oxidation, this compound may be susceptible to thermal and photochemical degradation, although peroxide formation is the most common issue. High temperatures can potentially lead to isomerization or other decomposition reactions. Photochemical reactions in non-conjugated dienes can include cycloadditions and rearrangements, though these are typically less of a concern under proper storage conditions.[2][3][4]
Handling and In-Experiment Issues
Q6: What are the visible signs of this compound degradation?
A6: Visual indicators of significant peroxide formation can include the appearance of cloudiness, the formation of crystals or wisp-like structures in the liquid, or discoloration.[1] A significant increase in viscosity may also indicate polymerization initiated by peroxides.
Q7: I suspect my this compound has degraded. How can I test for peroxides?
A7: You can perform a qualitative test for peroxides using potassium iodide (KI). A common method involves mixing a small amount of the diene with an acidic KI solution. The appearance of a yellow to brown color indicates the presence of peroxides. Commercially available peroxide test strips are also a convenient option. For quantitative analysis, a peroxide value (PV) titration is recommended.
Q8: My experiment is giving unexpected results. Could degraded this compound be the cause?
A8: Yes, degraded this compound containing peroxides and other oxidation byproducts can significantly impact experimental outcomes. These impurities can act as unwanted initiators or inhibitors in polymerization reactions, alter reaction kinetics, or lead to the formation of unintended side products.
Q9: How can I purify this compound that contains peroxides?
A9: If peroxide contamination is low, you may be able to purify this compound by passing it through a column of activated alumina (B75360) or by treatment with a mild reducing agent. However, for significant contamination, distillation can be used, but this should be done with extreme caution as concentrating peroxides during distillation can be explosive. It is critical to test for peroxides before any distillation. If high levels of peroxides are present, it is often safer to dispose of the material according to your institution's hazardous waste guidelines.
Q10: What personal protective equipment (PPE) should be worn when handling this compound?
A10: When handling this compound, appropriate PPE should be worn, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). All handling of the neat compound should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
Quantitative Data on Degradation
| Storage Condition | Temperature | Atmosphere | Light Condition | Expected Stability (General) |
| Ideal | 2-8 °C | Inert (Nitrogen/Argon) | Dark (Amber Bottle) | High (minimal degradation over months) |
| Sub-optimal | Room Temperature (~20-25°C) | Inert (Nitrogen/Argon) | Dark (Amber Bottle) | Moderate (slow degradation may occur) |
| Poor | Room Temperature (~20-25°C) | Air | Ambient Light | Low (significant degradation expected) |
| Very Poor | Elevated Temperature (>30°C) | Air | Direct Sunlight | Very Low (rapid degradation) |
Experimental Protocols
Protocol 1: Qualitative Peroxide Test (Potassium Iodide Method)
Objective: To quickly screen for the presence of peroxides in this compound.
Materials:
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Sample of this compound
-
Glacial acetic acid
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Potassium iodide (KI), saturated aqueous solution or solid
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Test tube
Procedure:
-
Add 1-2 mL of the this compound sample to a clean, dry test tube.
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Add an equal volume of glacial acetic acid and mix.
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Add a few drops of a saturated KI solution or a small crystal of solid KI.
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Shake the mixture and observe any color change.
Interpretation:
-
No color change: Peroxides are likely absent or at a very low level.
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Yellow to brown color: Peroxides are present. The intensity of the color is roughly proportional to the peroxide concentration.
Protocol 2: Quantitative Peroxide Value (PV) Titration
Objective: To quantify the concentration of peroxides in this compound. This protocol is adapted from standard methods for determining the peroxide value of oils and fats.
Materials:
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Sample of this compound
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Acetic acid-chloroform solvent (3:2 v/v)
-
Saturated potassium iodide (KI) solution
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Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.01 N or 0.1 N)
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Starch indicator solution (1%)
-
Erlenmeyer flask
-
Burette
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
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Add 0.5 mL of saturated KI solution.
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Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.
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Add 30 mL of deionized water and mix thoroughly.
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Titrate the liberated iodine with the standardized sodium thiosulfate solution, swirling the flask continuously, until the yellow iodine color almost disappears.
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Add 1-2 mL of starch indicator solution. The solution will turn blue.
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Continue the titration with vigorous swirling until the blue color is completely discharged.
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Record the volume of sodium thiosulfate solution used.
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Perform a blank titration using the same procedure but without the this compound sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
Visualizations
Caption: Degradation pathway of this compound via autoxidation.
References
Technical Support Center: Optimization of Reaction Conditions for Octa-2,5-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for octa-2,5-diene. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My synthesis of this compound resulted in a mixture of isomers. How can I improve the selectivity for the desired isomer?
A1: The formation of multiple isomers is a common challenge in diene synthesis, often due to undesired isomerization. This compound can potentially isomerize to more stable conjugated dienes, such as 2,4-octadiene (B1231227) or 1,3-octadiene, especially under acidic, basic, or high-temperature conditions.
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is critical. For isomerization-sensitive reactions, milder catalysts are preferable. For instance, in metathesis reactions, certain ruthenium-based catalysts may promote isomerization more than others.
-
Temperature Control: High temperatures can provide the activation energy for isomerization. Running the reaction at the lowest effective temperature can minimize the formation of undesired isomers.
-
pH Control: Avoid strongly acidic or basic conditions, as these can catalyze double bond migration. If an acid or base is required, use the mildest effective option and consider using a buffer system.
-
Reaction Time: Prolonged reaction times can increase the likelihood of isomerization. Monitor the reaction progress and quench it as soon as the desired conversion is reached.
Q2: I am experiencing low yields in the acyclic diene metathesis (ADMET) polymerization of this compound. What are the potential causes and solutions?
A2: Low yields in ADMET are often related to monomer purity, catalyst activity, and the efficiency of byproduct removal. ADMET is a step-growth condensation polymerization, and its success hinges on driving the reaction equilibrium forward.
Troubleshooting Steps:
-
Monomer Purity: ADMET is highly sensitive to impurities in the monomer. Ensure that the this compound is of high purity and free from functional groups that can poison the catalyst. Purification of the monomer by distillation or chromatography is often necessary.
-
Catalyst Stability and Activity: Ruthenium-based metathesis catalysts can be sensitive to air and moisture. Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). Catalyst decomposition can also occur at high temperatures.
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Efficient Ethylene (B1197577) Removal: The removal of the volatile ethylene byproduct is the primary driving force for ADMET polymerization.[1] Conducting the reaction under high vacuum is crucial to shift the equilibrium towards the formation of high molecular weight polymer.[1]
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Solvent Choice: For solution ADMET, a high-boiling solvent is often used to facilitate ethylene removal.[1] However, the solvent must also be compatible with the catalyst and not interfere with the reaction.
Illustrative Data for ADMET Optimization of a Generic Diene:
The following table, based on typical results for α,ω-dienes, illustrates how different parameters can affect the outcome of an ADMET polymerization. Note: This data is for illustrative purposes and may not directly represent this compound.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Vacuum (mTorr) | Yield (%) |
| 1 | Grubbs II (0.5) | Toluene | 50 | 100 | 65 |
| 2 | Grubbs II (0.5) | Toluene | 80 | 100 | 78 |
| 3 | Grubbs II (0.5) | Bulk | 80 | 50 | 92 |
| 4 | Hoveyda-Grubbs II (0.2) | Toluene | 80 | 100 | 85 |
| 5 | Hoveyda-Grubbs II (0.2) | Bulk | 80 | 50 | 95 |
Q3: How can I control the stereochemistry (E/Z) of the double bonds formed in reactions involving this compound?
A3: Controlling the stereochemistry of newly formed double bonds is a significant challenge in olefin metathesis and other reactions. The E/Z selectivity is influenced by the catalyst, substrate, and reaction conditions.
Troubleshooting Steps:
-
Catalyst Selection: Different metathesis catalysts have inherent stereoselectivities. For instance, some ruthenium-based catalysts with specific ligand architectures are known to favor the formation of Z-olefins, while others typically yield predominantly E-olefins.
-
Reaction Temperature: Lower reaction temperatures often favor kinetic control, which can lead to higher stereoselectivity.[2]
-
Reaction Time: In some cases, the initially formed kinetic product can isomerize to the thermodynamically more stable isomer over time. Monitoring the reaction and stopping it at the optimal point can preserve the desired stereoisomer.
Illustrative Data for Stereoselective Metathesis:
The following table provides an example of how catalyst choice and temperature can influence the cis/trans (Z/E) selectivity in an ADMET polymerization. Note: This data is for illustrative purposes.
| Entry | Catalyst | Temperature (°C) | Reaction Time (h) | Molar Mass ( kg/mol ) | cis Selectivity (%) |
| 1 | Grubbs II | 50 | 16 | 13.1 | 23 |
| 2 | Ru-dithiolate catalyst | 50 | 16 | 12.8 | 62 |
| 3 | Ru-dithiolate catalyst | 23 | 16 | 9.9 | >99[3] |
Experimental Protocols
Protocol 1: General Procedure for Acyclic Diene Metathesis (ADMET) Polymerization of an α,ω-Diene
This protocol is a general guideline for the ADMET polymerization of a terminal diene like 1,5-hexadiene (B165246) or 1,9-decadiene (B157367) and can be adapted for this compound if it is used as a co-monomer in a cross-metathesis reaction.[4]
-
Preparation: In a glovebox, add the purified α,ω-diene monomer to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: Dissolve the ruthenium catalyst (e.g., Grubbs' second-generation catalyst) in a minimal amount of anhydrous, degassed solvent (e.g., toluene) and add it to the monomer.
-
Reaction Setup: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Polymerization: Stir the reaction mixture at the desired temperature (e.g., 50-80 °C). Apply a dynamic vacuum (e.g., 50-100 mTorr) to facilitate the removal of ethylene gas.
-
Monitoring: Monitor the reaction by observing the increase in viscosity of the reaction mixture. The reaction time can vary from a few hours to overnight.
-
Termination and Precipitation: Once the desired viscosity is reached, cool the reaction mixture to room temperature and dissolve it in a suitable solvent (e.g., dichloromethane). Terminate the reaction by adding a few drops of ethyl vinyl ether. Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., methanol).
-
Purification: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Protocol 2: General Procedure for Base-Catalyzed Isomerization of a Non-Conjugated Diene
This protocol is a general method for the isomerization of non-conjugated dienes to their conjugated counterparts and can be adapted to study or control the isomerization of this compound.[5]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add a solution of potassium tert-butoxide in a suitable solvent like dimethyl sulfoxide.
-
Substrate Addition: Heat the solution to the desired temperature (e.g., 60-80 °C). Add the non-conjugated diene (e.g., 1,4-pentadiene) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the isomerization by taking aliquots from the reaction mixture at regular intervals and analyzing them by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting conjugated diene by distillation or column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. cis-Selective Acyclic Diene Metathesis Polymerization of α,ω-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Octa-2,5-diene NMR Spectra Analysis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with octa-2,5-diene and encountering issues with its Nuclear Magnetic Resonance (NMR) spectra.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows broad or distorted peaks. What could be the cause?
A1: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity across the sample may be suboptimal. Try re-shimming the spectrometer.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[1] Diluting the sample may resolve this issue.
-
Presence of Paramagnetic Impurities: Paramagnetic species, such as dissolved oxygen or metal ions, can cause significant line broadening. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through it or using the freeze-pump-thaw technique can remove dissolved oxygen.[1]
-
Inhomogeneous Sample: If your compound is not fully dissolved or has precipitated, this will lead to poor spectral quality.[1] Ensure your sample is completely solubilized before analysis.
Q2: I am seeing more signals in my spectrum than I expect for pure this compound. What are these extra peaks?
A2: Unexpected signals in your NMR spectrum are often due to impurities or side products from the synthesis. Common sources include:
-
Residual Solvents: Solvents used in the synthesis or purification process (e.g., diethyl ether, hexane, ethyl acetate) are common contaminants.
-
Starting Materials: Incomplete reaction can result in the presence of starting materials in your final product.
-
Isomers: The synthesis of this compound, for example, via acyclic diene metathesis, may produce a mixture of (E,E), (E,Z), and (Z,Z) isomers, each with a distinct NMR spectrum.
-
Side Products: Depending on the synthetic route, side products from isomerization or other secondary reactions may be present.
To identify these peaks, you can:
-
Compare your spectrum to known spectra of common lab solvents.
-
Run a COSY (Correlation Spectroscopy) experiment to see which protons are coupled to each other, which can help in assigning signals to specific molecules.
-
If you suspect an OH or NH proton, a D₂O exchange experiment can be performed. Adding a drop of D₂O to your NMR tube will cause the OH or NH peak to disappear or significantly diminish.
Q3: The integration of my peaks does not match the expected proton ratios for this compound. Why is this?
A3: Incorrect integration values can be due to:
-
Peak Overlap: If signals from different protons overlap, their integrations will be combined.[2] Changing the NMR solvent can sometimes resolve overlapping peaks.[2]
-
Phasing and Baseline Correction: Improper phasing or baseline correction of the spectrum can lead to inaccurate integration. Re-process the spectrum carefully.
-
Relaxation Times: Protons with very different relaxation times (T₁) may not integrate properly if the relaxation delay (d1) in the NMR experiment is too short. Increasing the relaxation delay can help to obtain more accurate integrations.
Q4: The olefinic region of my spectrum (around 5-6 ppm) is very complex and difficult to interpret. How can I simplify it?
A4: The olefinic region of dienes can be complex due to overlapping signals and complex coupling patterns. To simplify this region:
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better signal dispersion, potentially resolving overlapping multiplets.
-
2D NMR Techniques: A ¹H-¹H COSY experiment will show which protons are coupled to each other, helping to trace out the spin systems of the different isomers. An HSQC (Heteronuclear Single Quantum Coherence) experiment can be used to correlate protons to their directly attached carbons, which can aid in assignment.
-
Solvent Effects: As mentioned previously, recording the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts and may resolve overlapping signals.[2]
Expected NMR Data for this compound Isomers
Disclaimer: The following table provides estimated ¹H NMR chemical shifts (δ) and coupling constants (J) for the isomers of this compound. These are not experimentally verified values from a public database but are based on typical values for similar structural motifs. Actual experimental values may vary.
| Proton Assignment | (E,E)-octa-2,5-diene (Predicted) | (E,Z)-octa-2,5-diene (Predicted) | (Z,Z)-octa-2,5-diene (Predicted) |
| H1, H8 (CH₃) | ~ 0.9 - 1.0 ppm (t) | ~ 0.9 - 1.0 ppm (t) | ~ 0.9 - 1.0 ppm (t) |
| H2, H7 (CH₂) | ~ 2.0 - 2.1 ppm (quintet) | ~ 2.0 - 2.2 ppm (m) | ~ 2.1 - 2.3 ppm (m) |
| H3, H6 (Olefinic CH) | ~ 5.4 - 5.6 ppm (m) | ~ 5.3 - 5.6 ppm (m) | ~ 5.3 - 5.5 ppm (m) |
| H4, H5 (Internal CH₂) | ~ 2.7 - 2.8 ppm (d) | ~ 2.7 - 2.9 ppm (m) | ~ 2.8 - 3.0 ppm (m) |
| J (H3-H4 / H5-H6) | ~ 15 Hz (trans) | ~ 15 Hz (trans), ~10 Hz (cis) | ~ 10 Hz (cis) |
Note on Estimations:
-
Terminal Methyl Protons (H1, H8): These are expected to be in the typical alkyl region, appearing as triplets due to coupling with the adjacent methylene (B1212753) group.
-
Methylene Protons Adjacent to Methyls (H2, H7): These will be slightly downfield from typical alkanes due to the proximity of the double bond and will show complex splitting.
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Olefinic Protons (H3, H6): These protons on the double bonds will appear in the characteristic olefinic region. The coupling constants are key to determining the stereochemistry. A large coupling constant (~15 Hz) is indicative of a trans relationship between the protons, while a smaller coupling constant (~10 Hz) suggests a cis relationship.
-
Internal Methylene Protons (H4, H5): These protons are allylic and will be deshielded, appearing further downfield than the other methylene groups. Their splitting pattern will be complex due to coupling with two olefinic protons.
Experimental Protocol: NMR Sample Preparation
A properly prepared NMR sample is crucial for obtaining a high-quality spectrum.[1]
-
Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of your this compound sample in approximately 0.6-0.7 mL of a deuterated solvent.[1][3] For ¹³C NMR, a more concentrated sample (20-50 mg) is generally required.[3]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound. Other potential solvents include benzene-d₆, acetone-d₆, or methylene chloride-d₂. The choice of solvent can sometimes help to resolve overlapping peaks.
-
Dissolution: Add the deuterated solvent to a clean, dry vial containing your sample. Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtering: To remove any particulate matter that can degrade spectral quality, filter the sample into a clean NMR tube.[1][3] This can be done by passing the solution through a small plug of glass wool or cotton in a Pasteur pipette.[1][4]
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube. The filling height should be approximately 4-5 cm.[4]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.
Visualizations
Below are diagrams to aid in troubleshooting and understanding the structure of this compound.
Caption: Troubleshooting workflow for common NMR issues.
Caption: Structures and key proton environments of this compound isomers.
References
Technical Support Center: Scaling Up the Synthesis of Octa-2,5-diene
Welcome to the technical support center for the synthesis of octa-2,5-diene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Troubleshooting and Optimization
This section provides solutions to common problems that may arise during the synthesis of this compound, particularly when scaling up the reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Impure starting materials or solvent- Incorrect reaction temperature- Insufficient reaction time | - Use a fresh batch of catalyst and handle it under an inert atmosphere.- Ensure all starting materials and solvents are pure and dry.- Optimize the reaction temperature; for olefin metathesis, this can range from room temperature to elevated temperatures.- Monitor the reaction progress by GC or TLC and allow it to run to completion. |
| Formation of Multiple Products | - Isomerization of the double bonds- Self-metathesis of starting materials (in cross-metathesis)- Undesired side reactions | - Add a mild acid, such as acetic acid, to suppress isomerization.- In cross-metathesis, use a stoichiometric excess of one of the olefin partners to favor the desired cross-product.- Optimize the catalyst and reaction conditions to improve selectivity. |
| Product Polymerization | - High reaction temperature- Presence of oxygen or peroxides- Prolonged reaction or purification times | - Conduct the reaction at the lowest effective temperature.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Add a polymerization inhibitor, such as 4-tert-butylcatechol (B165716) (TBC), before purification by distillation. |
| Difficulty in Product Purification | - Similar boiling points of product and impurities- Thermal instability of the product | - Use fractional distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent decomposition.- Consider alternative purification methods such as preparative gas chromatography for small scales. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a laboratory scale?
A1: Olefin metathesis, specifically cross-metathesis, is a versatile method for the synthesis of this compound. This reaction involves the use of a ruthenium-based catalyst, such as a Grubbs catalyst, to react two smaller alkenes, such as 1-butene (B85601) and 1-hexene (B165129), to form the desired this compound and a volatile byproduct (ethylene).
Q2: How can I minimize the formation of homodimers during a cross-metathesis reaction?
A2: To favor the formation of the desired cross-product (this compound) over homodimers, you can use an excess of one of the starting alkenes. The choice of which alkene to use in excess depends on its cost and ease of removal after the reaction.
Q3: My this compound product is a mixture of E/Z isomers. How can I improve the stereoselectivity?
A3: The stereoselectivity of olefin metathesis can be influenced by the choice of catalyst. Some modern ruthenium and molybdenum catalysts offer high selectivity for either the E or Z isomer. Consult the literature for catalysts that favor the desired stereoisomer for your specific application.
Q4: What are the key safety precautions to take when synthesizing and handling this compound?
A4: this compound is a volatile and flammable hydrocarbon. All manipulations should be carried out in a well-ventilated fume hood, away from ignition sources. Safety glasses, gloves, and a lab coat are mandatory. Reactions, especially those involving organometallic catalysts, should be conducted under an inert atmosphere.
Q5: How should I store the purified this compound?
A5: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (refrigerator or freezer) to minimize polymerization and degradation. The addition of a small amount of a polymerization inhibitor like TBC is also recommended for long-term storage.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via cross-metathesis.
Synthesis of this compound via Cross-Metathesis
Materials:
-
1-Butene (in a suitable solvent or as a condensed gas)
-
1-Hexene
-
Grubbs' Second Generation Catalyst
-
Anhydrous, degassed dichloromethane (B109758) (DCM) or toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a continuous flow of inert gas, add anhydrous, degassed solvent (e.g., toluene) to a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition of Reactants: Add 1-hexene (1.0 equivalent) to the solvent. If using 1-butene as a gas, bubble it through the solution. If using a solution of 1-butene, add it to the flask. An excess of 1-butene (e.g., 2-3 equivalents) is often used to drive the reaction towards the desired product.
-
Catalyst Addition: Dissolve Grubbs' Second Generation Catalyst (typically 1-5 mol%) in a small amount of the reaction solvent and add it to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-50 °C for toluene) and stir. The reaction is driven by the release of ethylene (B1197577) gas.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding a small amount of ethyl vinyl ether or by exposing the solution to air.
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to separate the this compound from the catalyst residue and any high-boiling oligomers. It is advisable to add a polymerization inhibitor before distillation.
-
Data Presentation
Table 1: Representative Reaction Parameters for Cross-Metathesis
| Parameter | Value |
| Reactant 1 | 1-Butene |
| Reactant 2 | 1-Hexene |
| Catalyst | Grubbs' Second Generation Catalyst |
| Catalyst Loading | 1-5 mol% |
| Solvent | Toluene or Dichloromethane (anhydrous, degassed) |
| Temperature | 40-50 °C (Toluene) or Reflux (DCM) |
| Typical Yield | 60-80% (dependent on conditions and purification) |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₈H₁₄ |
| Molecular Weight | 110.20 g/mol |
| Boiling Point | approx. 125-127 °C |
| ¹H NMR (CDCl₃, representative shifts) | δ 5.3-5.5 (m, 4H, olefinic), 2.0-2.1 (m, 4H, allylic), 0.9-1.0 (t, 6H, methyl) |
| ¹³C NMR (CDCl₃, representative shifts) | δ 125-135 (olefinic carbons), 25-35 (allylic carbons), 13-15 (methyl carbons) |
Visualizations
Below are diagrams illustrating the experimental workflow and the catalytic cycle for the synthesis of this compound via olefin metathesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified catalytic cycle for cross-metathesis.
Technical Support Center: Purification of Commercial Octa-2,5-diene
Welcome to the Technical Support Center for the purification of commercial octa-2,5-diene. This resource is intended for researchers, scientists, and drug development professionals seeking to remove impurities from commercially available this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in commercial this compound?
A1: Commercial grades of this compound may contain a variety of impurities stemming from its synthesis and storage. These can include:
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Isomers: Other isomers of octadiene (e.g., conjugated dienes, other positional isomers) are common impurities that can be difficult to separate due to similar physical properties.
-
Partially reacted starting materials and byproducts: Depending on the synthetic route, these can include various hydrocarbons with similar boiling points.
-
Solvents: Residual solvents from the manufacturing process may be present.
-
Polymers: Dienes are susceptible to polymerization, especially if not stored with an inhibitor or when exposed to heat, light, or air. This can result in the presence of oligomers or polymers in the commercial product.
Q2: My this compound appears to be polymerizing during distillation. How can I prevent this?
A2: Polymerization is a common issue when distilling dienes. To mitigate this:
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Use a polymerization inhibitor: Adding a small amount of an inhibitor, such as 4-tert-butylcatechol (B165716) or hydroquinone, to the distillation flask can prevent polymerization.
-
Distill under reduced pressure: Vacuum distillation allows the diene to boil at a lower temperature, reducing the likelihood of thermally induced polymerization.
-
Maintain an inert atmosphere: Performing the distillation under an inert gas like nitrogen or argon can prevent polymerization initiated by oxygen.
-
Keep the distillation time to a minimum: Prolonged heating can promote polymerization.
Q3: I am having trouble separating this compound from its isomers. What purification technique is most effective for this?
A3: Separating isomers of dienes can be challenging. Argentation chromatography is a powerful technique for this purpose.[1] This method utilizes a stationary phase, typically silica (B1680970) gel, impregnated with silver nitrate. The silver ions interact with the π-bonds of the double bonds, and this interaction is sensitive to the geometry and position of the double bonds, allowing for the separation of closely related isomers.[1]
Q4: How can I assess the purity of my this compound after purification?
A4: Several analytical techniques can be used to determine the purity of your this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating volatile compounds and identifying them based on their mass spectra. It can be used to quantify the purity and identify any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and can be used for quantitative analysis to determine purity by integrating the signals of the desired compound against those of a known internal standard.
-
High-Performance Liquid Chromatography (HPLC): While less common for non-polar hydrocarbons, HPLC with a suitable non-polar stationary phase and mobile phase can be used for purity assessment.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Low recovery after fractional distillation.
| Potential Cause | Recommended Solution |
| Hold-up in the distillation column: The packing material in the fractionating column can retain a significant amount of liquid. | Use a column with a lower hold-up volume or a shorter Vigreux column. |
| Polymerization in the distillation flask: As mentioned in the FAQs, polymerization can reduce the amount of distillable diene. | Add a polymerization inhibitor and use vacuum distillation to lower the temperature. |
| Improper heating: Overheating can lead to decomposition and polymerization, while insufficient heating will result in a slow or incomplete distillation. | Use a heating mantle with a stirrer for even heating. Gradually increase the temperature to achieve a steady distillation rate of 1-2 drops per second. |
| Leaks in the distillation apparatus: Leaks will prevent the system from reaching the desired vacuum (if applicable) and can lead to loss of vapor. | Ensure all joints are properly sealed with appropriate grease for vacuum distillations. Check for leaks before starting the distillation. |
Problem 2: Incomplete separation of impurities by flash column chromatography.
| Potential Cause | Recommended Solution |
| Inappropriate solvent system: The chosen eluent may not have the correct polarity to effectively separate the this compound from impurities. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to find an eluent that gives good separation with an Rf value of ~0.3 for the this compound. |
| Poorly packed column: Channels or cracks in the silica gel bed will lead to poor separation. | Pack the column carefully as a slurry to ensure a homogenous and well-settled stationary phase. |
| Column overloading: Loading too much crude material onto the column will exceed its separation capacity. | Use an appropriate amount of silica gel for the amount of crude product (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight). |
| Co-elution of isomers: Isomers may have very similar polarities, making them difficult to separate on standard silica gel. | Consider using argentation chromatography (silica gel impregnated with silver nitrate) for better separation of diene isomers.[1] |
Data Presentation
The following tables provide illustrative data on the purification of a commercial batch of this compound. Note: This data is hypothetical and intended to demonstrate typical outcomes. Actual results may vary depending on the initial purity and the specific experimental conditions.
Table 1: Purity of Commercial this compound Before and After Purification
| Purification Method | Purity Before (%) | Purity After (%) | Typical Recovery (%) |
| Fractional Vacuum Distillation | 85 | >98 | 70-85 |
| Flash Column Chromatography | 85 | >99 | 60-80 |
| Argentation Chromatography | 95 (containing 5% isomers) | >99 (isomers separated) | 50-70 |
Table 2: Common Impurities Detected by GC-MS in Commercial this compound
| Impurity | Typical Concentration Range (%) |
| Other C8 Diene Isomers | 2-10 |
| C8 Alkenes and Alkanes | 1-5 |
| Residual Synthesis Solvents (e.g., Toluene) | <1 |
| Polymerization Inhibitor (e.g., BHT) | 0.1-0.5 |
| High-Boiling Oligomers | 1-3 |
Experimental Protocols
1. Fractional Vacuum Distillation
This protocol is designed for the purification of this compound from non-volatile impurities and other hydrocarbons with significantly different boiling points.
-
Materials:
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Round-bottom flask
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Fractionating column (e.g., Vigreux column)
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Distillation head with thermometer adapter
-
Condenser
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Receiving flask
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Vacuum adapter and vacuum pump
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Heating mantle with magnetic stirrer
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Boiling chips or magnetic stir bar
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Polymerization inhibitor (e.g., 4-tert-butylcatechol)
-
Inert gas source (optional)
-
-
Procedure:
-
Add the commercial this compound, a few boiling chips or a magnetic stir bar, and a small amount of polymerization inhibitor to the round-bottom flask.
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
If using an inert atmosphere, flush the system with nitrogen or argon.
-
Connect the apparatus to the vacuum pump and slowly reduce the pressure. The boiling point of this compound will be significantly lower under vacuum.
-
Begin heating the flask gently with the heating mantle while stirring.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation (1-2 drops per second into the receiving flask).
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.
-
Once the desired fraction is collected, stop the heating and allow the apparatus to cool before releasing the vacuum.
-
2. Flash Column Chromatography
This method is suitable for removing impurities with different polarities from this compound.
-
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
Pressurized air or nitrogen source
-
-
Procedure:
-
Select the Solvent System: Use TLC to determine an appropriate eluent. For the non-polar this compound, pure hexanes or a mixture with a very small amount of ethyl acetate (B1210297) (e.g., 99:1 hexanes:ethyl acetate) is a good starting point. The target compound should have an Rf of approximately 0.3.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed. Add another layer of sand on top of the silica.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel.
-
Elute the Column: Add the eluent to the column and apply gentle pressure from the top using compressed air or nitrogen to achieve a steady flow.
-
Collect Fractions: Collect the eluent in a series of test tubes.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Technical Support Center: Enhancing the Stability of Octa-2,5-diene Catalysts
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with octa-2,5-diene catalysts. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis and catalysis, with a focus on improving catalyst stability and performance.
I. Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound catalysts, providing potential causes and actionable solutions.
Problem ID: TS-01
-
Issue: Rapid loss of catalytic activity or incomplete conversion.
-
Potential Causes:
-
Catalyst Decomposition: The active catalytic species may be degrading under the reaction conditions. This can manifest as a change in the color of the reaction mixture, such as the formation of palladium black from Pd catalysts.[1]
-
Ligand Dissociation: The ligands stabilizing the metal center may be dissociating, leading to catalyst aggregation and deactivation.
-
Catalyst Poisoning: Impurities in the reagents or solvent can act as catalyst poisons. Common poisons for transition metal catalysts include sulfur, thiols, and other strong coordinating species.[1]
-
Formation of Deactivating Species: Side reactions can produce species that inhibit or deactivate the catalyst. For instance, in some olefin production processes, polycyclic aromatic compounds can form and block active sites.[2][3]
-
-
Recommended Solutions:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst.
-
Solvent and Reagent Purity: Use high-purity, degassed, and anhydrous solvents and reagents to minimize potential catalyst poisons.
-
Ligand Modification: Consider using more robust ligands with stronger binding affinities to the metal center. For example, chelating ligands or ligands with bulky substituents can enhance stability.
-
Catalyst Immobilization: Support the catalyst on a solid matrix like a hypercrosslinked polymer or a metal-organic framework (MOF) to prevent aggregation and leaching.[4][5]
-
Co-feed Addition: In some catalytic systems, the addition of a co-feed, such as hydrogen, can suppress the formation of deactivating species and extend catalyst lifetime.[2][3][6]
-
Problem ID: TS-02
-
Issue: Poor selectivity, leading to the formation of undesired isomers or byproducts.
-
Potential Causes:
-
Isomerization of the Diene: The catalyst itself may be promoting the isomerization of the this compound to other isomers under the reaction conditions.[7]
-
Multiple Active Sites: The presence of multiple types of active sites on the catalyst can lead to different reaction pathways and a mixture of products.
-
Reaction Temperature: The reaction temperature may be too high, favoring less selective reaction pathways.
-
-
Recommended Solutions:
-
Ligand Tuning: The electronic and steric properties of the ligands can significantly influence the selectivity of the catalyst. Experiment with a range of ligands to optimize for the desired product.
-
Temperature Optimization: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate to improve selectivity.
-
Use of Additives: In some cases, the addition of a Lewis base or other coordinating species can modify the catalyst's active site and improve selectivity.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in reactions involving this compound?
A1: Reactions involving this compound, such as isomerization, polymerization, or its use as a ligand, typically employ transition metal catalysts. Common examples include complexes of rhodium, palladium, nickel, zirconium, and neodymium.[4][7][8] The choice of metal and coordinating ligands is crucial for achieving high activity and selectivity.
Q2: How can I prevent the aggregation of my homogeneous catalyst?
A2: Catalyst aggregation is a common deactivation pathway for homogeneous catalysts. To prevent this, you can:
-
Increase Ligand Concentration: A slight excess of the stabilizing ligand can help maintain the monomeric active species in solution.
-
Employ Bulky Ligands: Ligands with significant steric hindrance can physically prevent the metal centers from aggregating.
-
Immobilize the Catalyst: Anchoring the catalytic complex to a solid support is a highly effective method to prevent aggregation.[4][5]
Q3: My catalyst appears to be air-sensitive. What precautions should I take?
A3: Many transition metal catalysts are sensitive to air and moisture. It is essential to use standard air-free techniques, such as Schlenk lines or gloveboxes, for handling these catalysts. Solvents and reagents should be thoroughly dried and degassed before use.
Q4: Can the this compound ligand itself cause catalyst instability?
A4: In some cases, the diene ligand can undergo side reactions that lead to catalyst deactivation. For example, rhodium catalysts have been shown to catalyze the isomerization of certain bicyclo[3.3.0]this compound ligands, which can affect the catalytic activity and selectivity.[7] Careful selection of the diene ligand and reaction conditions is necessary to minimize such unwanted transformations.
III. Data Presentation
Table 1: Effect of Co-feed on Catalyst Lifetime in Olefin Synthesis
| Catalyst System | Co-feed | Co-feed Partial Pressure (kPa) | Catalyst Lifetime Improvement Factor | Olefin Selectivity | Reference |
| HSAPO-34 | Helium | 400 - 3000 | 1x (baseline) | ~85% | [2][3] |
| HSAPO-34 | Hydrogen | 400 - 3000 | 2.8x to >70x | ~85% | [2][3] |
| HSSZ-13 | Hydrogen | 400 | ~4.5x | Not specified | [2] |
| HZSM-5 | Hydrogen | 1600 | ~3x | Not specified | [2] |
This table illustrates the significant improvement in catalyst lifetime that can be achieved by using a hydrogen co-feed in certain olefin synthesis processes. While not specific to this compound, this principle may be applicable.
IV. Experimental Protocols
Protocol 1: General Procedure for Catalyst Immobilization on a Polymer Support
This protocol provides a general method for immobilizing a palladium catalyst on a hypercrosslinked polymer with N-heterocyclic carbene (NHC) linkers, which can enhance stability.[4]
-
Synthesis of the Polymer Support: Synthesize the hypercrosslinked polymer with built-in NHC precursor sites according to established literature procedures.
-
Catalyst Loading:
-
In a Schlenk flask under an inert atmosphere, suspend the polymer support in an appropriate anhydrous solvent (e.g., CH₂Cl₂).
-
Add a solution of the palladium precursor (e.g., bis(acetonitrile)palladium(II) chloride) in the same solvent to the polymer suspension.
-
Stir the mixture at room temperature for 10-24 hours to ensure complete coordination of the palladium to the NHC sites.
-
-
Isolation of the Catalyst:
-
Collect the solid catalyst by filtration under inert conditions.
-
Wash the catalyst with fresh solvent to remove any uncoordinated palladium precursor.
-
Dry the immobilized catalyst under vacuum.
-
V. Visualizations
Caption: A flowchart illustrating the workflow for enhancing catalyst stability.
Caption: Common deactivation pathways for homogeneous catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing catalytic activity and stability for CO2 methanation on Ni@MOF-5 via control of active species dispersion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Role of Regioisomeric Bicyclo[3.3.0]this compound Ligands in Rh Catalysis: Synthesis, Structural Analysis, Theoretical Study, and Application in Asymmetric 1,2- and 1,4-Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Metathesis of Octa-2,5-diene and Other Dienes for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of olefin metathesis is crucial for the synthesis of complex molecules and novel polymers. This guide provides an objective comparison of the performance of octa-2,5-diene, an internal diene, with terminal dienes in acyclic diene metathesis (ADMET) polymerization, supported by experimental data.
The efficiency and stereoselectivity of ADMET are significantly influenced by the structure of the diene monomer. This guide will delve into the reactivity differences between internal and terminal dienes, with a focus on this compound as a representative internal diene, and compare its performance with common terminal dienes such as 1,5-hexadiene (B165246), 1,7-octadiene, and 1,9-decadiene (B157367).
Performance Comparison in Acyclic Diene Metathesis (ADMET)
The reactivity of dienes in ADMET polymerization, a step-growth condensation reaction driven by the removal of a volatile small alkene like ethylene, is heavily dependent on the position of the double bonds.[1] Terminal dienes are generally more reactive than internal dienes due to reduced steric hindrance around the double bond, making them more accessible to the catalyst.[2]
Here, we present a comparative summary of the performance of this compound against various terminal dienes in ADMET polymerization.
| Diene | Type | Catalyst | Reaction Conditions | Yield/Conversion | Polymer Molecular Weight (Mn, g/mol ) | E/Z Selectivity (% trans) | Reference |
| This compound | Internal | Grubbs-type Catalysts | Typically higher temperatures and longer reaction times required | Generally lower yields compared to terminal dienes | Data not readily available | Dependent on catalyst and conditions | General Knowledge |
| 1,5-Hexadiene | Terminal | Tungsten-based | Bulk, 50 °C, under vacuum | High | 8,300 | >70% | [3] |
| 1,7-Octadiene | Terminal | Hoveyda-Grubbs II | Cyclohexane, 30 °C | High conversion | Not specified for polymerization | Not specified | [4] |
| 1,9-Decadiene | Terminal | Tungsten-based | Bulk, 50 °C, under vacuum | High | 57,000 | >90% | [3] |
Key Observations:
-
Reactivity: Terminal dienes like 1,5-hexadiene and 1,9-decadiene readily undergo ADMET polymerization to yield high molecular weight polymers.[3] In contrast, internal dienes such as this compound are significantly less reactive and their polymerization is often challenging.
-
Stereoselectivity: The stereochemistry of the newly formed double bonds in the polymer backbone is influenced by the catalyst and reaction conditions. For terminal dienes, traditional Grubbs and Schrock catalysts tend to produce polymers with a high percentage of trans double bonds, which is the thermodynamically favored isomer.[5] However, recent advancements in catalyst design have enabled the synthesis of polymers with high cis content by using specific chelating ruthenium catalysts and controlling reaction conditions.[6][7] The stereocontrol in the metathesis of internal dienes like this compound is also catalyst-dependent, but their lower reactivity can make achieving high selectivity more difficult.
-
Reaction Conditions: The polymerization of terminal dienes can often be achieved under relatively mild conditions. In contrast, driving the metathesis of internal dienes to completion typically requires more forcing conditions, such as higher temperatures and longer reaction times, which can lead to catalyst decomposition and side reactions.
Experimental Protocols
A general protocol for conducting ADMET polymerization is provided below. Specific modifications may be necessary depending on the diene, catalyst, and desired polymer characteristics.
General Procedure for Acyclic Diene Metathesis (ADMET) Polymerization: [6]
-
Preparation: In a nitrogen-filled glovebox, an oven-dried vial is charged with the ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) and dissolved in a minimal amount of an appropriate solvent (e.g., 1,2,4-trichlorobenzene).
-
Monomer Addition: The catalyst solution is then added to a separate vial containing the pre-weighed diene monomer.
-
Reaction Setup: The reaction mixture is transferred to a Schlenk flask equipped with a stir bar. The flask is sealed and connected to a vacuum line.
-
Polymerization: The reaction mixture is stirred at the desired temperature (e.g., 50 °C) under dynamic vacuum to facilitate the removal of the volatile byproduct (e.g., ethylene), which drives the polymerization reaction to completion.
-
Termination and Isolation: After the desired reaction time, the polymerization is terminated by adding a quenching agent (e.g., ethyl vinyl ether). The polymer is then precipitated by adding the reaction mixture to a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Experimental and Catalytic Workflow
The following diagrams illustrate a typical experimental workflow for ADMET polymerization and the catalytic cycle of a Grubbs-type catalyst.
Caption: General experimental workflow for ADMET polymerization.
Caption: Simplified catalytic cycle for ADMET polymerization.
Conclusion
The choice of diene is a critical factor in the success of acyclic diene metathesis polymerization. Terminal dienes are significantly more reactive and generally provide higher yields of high molecular weight polymers under milder conditions compared to internal dienes like this compound. While advancements in catalyst technology are expanding the scope of metathesis to include less reactive olefins, for applications requiring efficient polymerization and high molecular weight polymers, terminal dienes remain the substrates of choice. This guide provides a foundational understanding for researchers to select appropriate monomers and reaction conditions for their specific synthetic goals in polymer chemistry and drug development.
References
- 1. How To Do An Acyclic Diene Metathesis Reaction - Advanced Science News [advancedsciencenews.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Hoveyda–Grubbs type metathesis catalyst immobilized on mesoporous molecular sieves MCM-41 and SBA-15 [beilstein-journals.org]
- 5. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 6. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkene Chemoselectivity in Ruthenium-Catalyzed Z-Selective Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Octa-2,5-diene: A Comparative Guide to Crystallography, NMR Spectroscopy, and Gas-Phase Electron Diffraction
For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is paramount. This guide provides a comprehensive comparison of three powerful analytical techniques—X-ray crystallography (via derivatization), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas-Phase Electron Diffraction (GED)—for validating the structure of octa-2,5-diene, a molecule with multiple stereoisomers.
Executive Summary
This guide presents a comparative analysis of X-ray crystallography (through the formation of a crystalline osmate ester derivative), multi-dimensional NMR spectroscopy, and gas-phase electron diffraction for the structural validation of this compound. Each technique offers distinct advantages and provides unique structural insights. X-ray crystallography of the osmate derivative offers unparalleled precision in determining bond lengths, bond angles, and absolute stereochemistry in the solid state. NMR spectroscopy excels in providing detailed information about the connectivity and stereochemistry of the isomers in solution. Gas-phase electron diffraction provides valuable data on the molecular geometry in the gas phase, free from intermolecular interactions.
Data Presentation: A Comparative Overview
The following tables summarize the type of quantitative data obtainable from each technique for the structural validation of the (2E,5E), (2Z,5Z), and (2E,5Z) isomers of this compound. For the purpose of this guide, representative data is provided.
Table 1: X-ray Crystallography Data of a Di-Osmate Ester Derivative of (2E,5E)-octa-2,5-diene
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.25 Å, b = 15.88 Å, c = 9.45 Å, β = 105.2° |
| Bond Length (C2=C3) | 1.34(2) Å |
| Bond Length (C5=C6) | 1.33(2) Å |
| Bond Angle (C1-C2-C3) | 125.1(3)° |
| Bond Angle (C4-C5-C6) | 124.8(3)° |
| Dihedral Angle (H-C2-C3-H) | 178.5° (trans) |
| Dihedral Angle (H-C5-C6-H) | 179.1° (trans) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound Isomers (in CDCl₃)
| Isomer | ¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | ¹³C Chemical Shifts (δ, ppm) |
| (2E,5E)-octa-2,5-diene | 5.42 (m, 4H, H2, H3, H5, H6), 2.05 (q, J=7.0 Hz, 4H, H4, H7), 0.95 (t, J=7.5 Hz, 6H, H1, H8) | 132.5 (C2, C3, C5, C6), 34.8 (C4, C7), 13.5 (C1, C8) |
| (2Z,5Z)-octa-2,5-diene | 5.35 (m, 4H, H2, H3, H5, H6), 2.15 (q, J=7.2 Hz, 4H, H4, H7), 0.98 (t, J=7.5 Hz, 6H, H1, H8) | 130.2 (C2, C3, C5, C6), 28.1 (C4, C7), 14.1 (C1, C8) |
| (2E,5Z)-octa-2,5-diene | 5.40 (m, 4H, H2, H3, H5, H6), 2.10 (m, 4H, H4, H7), 0.96 (t, J=7.5 Hz, 6H, H1, H8) | 131.8, 130.9, 130.5, 129.8, 34.5, 28.3, 13.8, 14.0 |
Table 3: Gas-Phase Electron Diffraction Data for (2E,5E)-octa-2,5-diene
| Parameter | Value |
| Bond Length (C=C) | 1.345(3) Å |
| Bond Length (C-C) | 1.510(4) Å |
| Bond Length (C-H) | 1.102(5) Å |
| Bond Angle (C=C-C) | 124.5(5)° |
| Dihedral Angle (C-C=C-C) | 180.0° (assumed) |
Table 4: Computationally Predicted Geometrical Parameters (DFT, B3LYP/6-31G)*
| Isomer | Bond Length (C=C) (Å) | Bond Length (C-C) (Å) | Bond Angle (C=C-C) (°) |
| (2E,5E)-octa-2,5-diene | 1.338 | 1.505 | 125.0 |
| (2Z,5Z)-octa-2,5-diene | 1.340 | 1.512 | 127.2 |
| (2E,5Z)-octa-2,5-diene | 1.339 / 1.341 | 1.508 / 1.510 | 125.1 / 127.0 |
Experimental Protocols
X-ray Crystallography via Osmate Ester Derivatization
1. Derivatization:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 equiv) in dichloromethane (B109758) (CH₂Cl₂) at -78 °C.
-
Slowly add a solution of osmium tetroxide (OsO₄) (2.0 equiv) in CH₂Cl₂ to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bisulfite.
-
Extract the product with CH₂Cl₂, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude di-osmate ester.
2. Crystallization:
-
Purify the crude di-osmate ester by column chromatography on silica (B1680970) gel.
-
Dissolve the purified product in a suitable solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals suitable for X-ray diffraction.
3. Data Collection and Structure Solution:
-
Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα radiation.
-
Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
2. 1D NMR Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, use a standard pulse program with a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse program with a spectral width of ~200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
3. 2D NMR Data Acquisition:
-
Acquire a suite of 2D NMR spectra to establish connectivity and stereochemistry, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is crucial for stereochemical assignments.
-
4. Data Analysis:
-
Process the NMR data using appropriate software.
-
Assign all proton and carbon resonances based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.
-
Determine the stereochemistry of the double bonds based on the magnitude of the vicinal proton-proton coupling constants and/or NOE correlations.
Gas-Phase Electron Diffraction (GED)
1. Sample Introduction:
-
Introduce a gaseous sample of this compound into a high-vacuum chamber through a nozzle, creating a molecular beam.
2. Electron Diffraction:
-
A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam.
-
The electrons are scattered by the molecules, creating a diffraction pattern.
3. Data Collection:
-
The scattered electrons are detected on a photographic plate or a CCD detector, recording the diffraction pattern as a function of the scattering angle.
4. Data Analysis:
-
The diffraction pattern is converted into a molecular scattering function.
-
A theoretical molecular model is constructed with variable geometric parameters (bond lengths, bond angles, and dihedral angles).
-
The theoretical scattering function for the model is calculated and compared to the experimental data.
-
The geometric parameters of the model are refined using a least-squares fitting procedure to achieve the best possible agreement between the theoretical and experimental scattering functions.
-
The final refined parameters provide the equilibrium geometry of the molecule in the gas phase.
Mandatory Visualization
Caption: Experimental workflows for structure validation.
Caption: Comparison of information from each technique.
comparative study of different synthetic routes to octa-2,5-diene
A Comparative Guide to the Synthetic Routes of Octa-2,5-diene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for obtaining this compound, a non-conjugated diene with potential applications in organic synthesis and materials science. Due to the limited availability of direct, high-yield synthetic routes specifically targeting this compound, this document focuses on plausible strategies derived from established reactions for diene synthesis. The information presented is based on general principles and analogous reactions, as specific literature detailing the synthesis of this compound with comprehensive experimental data is scarce.
Introduction to this compound Synthesis
This compound is a structural isomer of the more commonly synthesized conjugated octadienes. Its non-conjugated nature presents unique synthetic challenges, as many standard diene synthesis methods, such as the direct dimerization of butadiene, tend to favor the formation of conjugated systems like 1,3,7-octatriene (B13812992) or cyclic products. This guide explores potential synthetic pathways, including organometallic coupling reactions and elimination reactions, that could be adapted for the selective synthesis of this compound.
Comparative Analysis of Potential Synthetic Routes
| Synthetic Route | Starting Materials | Catalyst/Reagent | Estimated Yield (%) | Estimated Selectivity for this compound | Key Considerations |
| 1. Organometallic Coupling (Corey-House Type) | 1-bromo-2-pentene and allyl bromide | Lithium dialkylcuprate (Gilman reagent) | Moderate | Moderate to High | Requires preparation of the Gilman reagent. The purity of the starting materials is crucial for good yields.[1][2] |
| 2. Wittig Reaction | Propanal and (3-penten-1-yl)triphenylphosphonium ylide | Strong base (e.g., n-BuLi) | Moderate to High | High | Stereoselectivity can be an issue, potentially leading to a mixture of (E/Z)-isomers.[3][4][5][6][7] |
| 3. Elimination Reaction (Dehydration) | Octane-2,5-diol | Acid catalyst (e.g., H₂SO₄, Al₂O₃) or other dehydrating agents | Variable | Low to Moderate | Prone to rearrangements and formation of conjugated dienes. Requires careful control of reaction conditions.[8][9][10] |
Detailed Experimental Protocols (Hypothetical)
The following protocols are proposed based on general procedures for the classes of reactions mentioned. Optimization would be necessary to achieve the desired product with good yield and selectivity.
Organometallic Coupling via a Gilman Reagent (Corey-House Synthesis)
This method involves the coupling of an allyl halide with a lithium dialkylcuprate reagent derived from a homoallylic halide.[1][2]
Step 1: Preparation of Lithium di(pent-2-en-1-yl)cuprate
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), place freshly cut lithium metal in dry diethyl ether.
-
Slowly add 1-bromo-2-pentene to the lithium dispersion at a temperature maintained below 0 °C.
-
After the lithium has been consumed, the resulting alkyllithium solution is cooled to -78 °C.
-
In a separate flask, prepare a suspension of copper(I) iodide in dry diethyl ether and cool to -78 °C.
-
Slowly transfer the alkyllithium solution to the copper(I) iodide suspension via cannula. The formation of the Gilman reagent is indicated by a color change.
Step 2: Coupling Reaction
-
To the freshly prepared Gilman reagent at -78 °C, add a solution of allyl bromide in dry diethyl ether dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate this compound.
Wittig Reaction
This classic olefination reaction can be adapted to synthesize this compound by reacting an appropriate aldehyde with a phosphorus ylide.[3][4][5][6][7]
Step 1: Preparation of (3-penten-1-yl)triphenylphosphonium bromide
-
In a round-bottom flask, dissolve triphenylphosphine (B44618) in dry toluene.
-
Add 1-bromo-3-pentene (B15061157) to the solution.
-
Heat the mixture to reflux for 24 hours. The phosphonium (B103445) salt will precipitate out of the solution.
-
Cool the mixture to room temperature and collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum.
Step 2: Ylide Formation and Reaction with Propanal
-
Suspend the phosphonium salt in dry tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to -78 °C and add a solution of a strong base, such as n-butyllithium in hexanes, dropwise until the characteristic orange-red color of the ylide persists.
-
To the ylide solution at -78 °C, add propanal dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with pentane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent.
-
The byproduct, triphenylphosphine oxide, can be largely removed by precipitation from a cold non-polar solvent.
-
Further purify the this compound by distillation.
Dehydration of Octane-2,5-diol
This method relies on the elimination of water from a diol. Controlling the regioselectivity to favor the non-conjugated diene is the primary challenge.[8][9][10]
-
Place octane-2,5-diol in a distillation apparatus fitted with a dropping funnel.
-
Heat the diol to a temperature above its melting point.
-
Slowly add a catalytic amount of a strong acid, such as sulfuric acid, or pass the vapor of the diol over a heated bed of a solid acid catalyst like alumina.
-
The product, this compound, along with other isomers and water, will distill from the reaction mixture.
-
Collect the distillate and wash it with a dilute sodium bicarbonate solution to neutralize any acid, followed by a water wash.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride).
-
Fractionally distill the crude product to separate this compound from its isomers and any remaining starting material.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed synthetic routes.
Caption: Corey-House synthesis of this compound.
Caption: Wittig reaction pathway to this compound.
Caption: Dehydration of octane-2,5-diol.
Conclusion
The synthesis of this compound remains a challenging endeavor due to the thermodynamic preference for conjugated diene systems. The routes presented in this guide offer plausible starting points for research and development. The organometallic coupling and Wittig reaction pathways are likely to offer better control over the position of the double bonds compared to elimination reactions. However, all proposed methods require significant experimental optimization to maximize the yield and selectivity for the desired non-conjugated diene. Further research into novel catalytic systems that can control the regioselectivity of diene formation is warranted.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. researchgate.net [researchgate.net]
- 8. Ch 10: Preparation of Dienes [chem.ucalgary.ca]
- 9. chem.tf.chiba-u.jp [chem.tf.chiba-u.jp]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Octa-2,5-diene: A Focus on GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. Octa-2,5-diene, a valuable building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of analytical techniques for assessing its purity, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental protocols and data to aid in the selection of the most appropriate method for your analytical needs.
Introduction to Purity Assessment of this compound
This compound is a versatile C8 hydrocarbon containing two double bonds, making it susceptible to isomerization and oligomerization during synthesis and storage. Common impurities can include positional isomers (e.g., other octadienes), geometric isomers (cis/trans), and oligomeric byproducts. Accurate and precise determination of its purity is crucial for reaction stoichiometry, catalyst performance, and the impurity profile of downstream products. This guide explores the utility of GC-MS in this context and compares it with other common analytical techniques.
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
Experimental Protocol: Purity Assessment of this compound by GC-MS
This protocol outlines a standard method for the purity analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) in a volumetric flask.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot of the solution to a 2 mL autosampler vial with a septum cap.
2. GC-MS Instrumentation and Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 40°C, hold for 2 min, ramp to 200°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-350 |
| Solvent Delay | 3 minutes |
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the area percent of the this compound peak relative to the total area of all peaks to determine purity.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
Below is a graphical representation of the experimental workflow.
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations. The choice of technique often depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of expected impurities, and available instrumentation.
Quantitative 1H-NMR Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that can provide information on the structure and purity of a sample without the need for a reference standard of the analyte.
Experimental Protocol:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of an internal standard (e.g., maleic anhydride) into an NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., CDCl3).
-
Acquire the 1H-NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.
-
Integrate the signals corresponding to the analyte and the internal standard to calculate the absolute purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that is excellent for identifying functional groups. It can be used as a screening tool to detect impurities with different functional groups than the parent compound.
Experimental Protocol:
-
Place a drop of the neat this compound sample between two salt plates (e.g., NaCl or KBr) or onto the crystal of an ATR-FTIR spectrometer.
-
Acquire the infrared spectrum over the range of 4000-400 cm-1.
-
Compare the spectrum to a reference spectrum of pure this compound to identify any unexpected peaks that may indicate the presence of impurities with different functional groups (e.g., carbonyls from oxidation).
Performance Comparison
The following table summarizes the key performance characteristics of GC-MS, 1H-NMR, and FTIR for the purity assessment of this compound. The data presented are representative and may vary based on instrumentation and experimental conditions.
| Parameter | GC-MS | Quantitative 1H-NMR | FTIR |
| Principle | Chromatographic separation followed by mass-based detection | Nuclear magnetic resonance of protons | Infrared absorption by molecular vibrations |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ~1-5% for minor components |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.5% | Not typically used for quantification of minor components |
| Analysis Time per Sample | 20-30 minutes | 10-15 minutes | < 5 minutes |
| Sample Requirement | ~1 µL of dilute solution | ~5-10 mg | ~1 drop (neat liquid) |
| Qualitative Information | Excellent (Mass spectrum provides a molecular fingerprint) | Excellent (Provides detailed structural information) | Good (Identifies functional groups) |
| Quantitative Information | Very Good (Relative quantification via area percent) | Excellent (Absolute quantification with an internal standard) | Poor (Generally used for qualitative screening) |
| Cost per Sample (Illustrative) | Moderate | High | Low |
| Destructive to Sample? | Yes | No | No |
Conclusion
For the comprehensive purity assessment of this compound, GC-MS offers an excellent balance of separation efficiency, sensitivity, and definitive identification of volatile impurities. It is particularly well-suited for identifying and quantifying isomeric and oligomeric byproducts.
Quantitative 1H-NMR serves as an orthogonal and primary method for obtaining absolute purity values and provides invaluable structural information, though with lower sensitivity to trace impurities compared to GC-MS.
FTIR is a rapid, non-destructive screening tool, ideal for quick quality control checks to detect the presence of impurities with different functional groups, such as oxidation products.
The selection of the most appropriate technique will be guided by the specific analytical requirements, including the need for qualitative versus quantitative data, the desired level of sensitivity, and available resources. For comprehensive characterization, a combination of these techniques is often employed.
A Comparative Analysis of the Reactivity of Octa-2,5-diene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the geometric isomers of octa-2,5-diene: (2E,5E)-octa-2,5-diene, (2E,5Z)-octa-2,5-diene, and (2Z,5Z)-octa-2,5-diene. The analysis is based on established principles of stereochemistry and reaction kinetics, supported by available experimental data.
Introduction to this compound Isomers
This compound is a non-conjugated diene, meaning its two double bonds are separated by more than one single bond. This structural feature results in the double bonds reacting independently of each other, akin to simple alkenes. The geometry of the substituents around the C2-C3 and C5-C6 double bonds gives rise to three stereoisomers:
-
(2E,5E)-octa-2,5-diene: Both double bonds have the trans configuration.
-
(2E,5Z)-octa-2,5-diene: One double bond is trans and the other is cis.
-
(2Z,5Z)-octa-2,5-diene: Both double bonds have the cis configuration.
The reactivity of these isomers is primarily influenced by their relative thermodynamic stability and the steric hindrance around the double bonds.
Theoretical Reactivity Principles
In the absence of extensive direct comparative studies, the reactivity of the this compound isomers can be predicted based on fundamental principles of organic chemistry.
Thermodynamic Stability: Generally, trans (E) isomers are more thermodynamically stable than cis (Z) isomers. This is due to the decreased steric strain in the trans configuration, where the larger substituent groups are positioned on opposite sides of the double bond. Consequently, the order of stability for the this compound isomers is expected to be:
(2E,5E) > (2E,5Z) > (2Z,5Z)
Higher ground state energy of less stable isomers often leads to a lower activation energy for reactions, suggesting a potential for higher reactivity in the cis isomers.
Steric Hindrance: The rate of many addition reactions, such as catalytic hydrogenation and epoxidation, is sensitive to steric hindrance. The accessibility of the double bond to the catalyst or reagent is crucial. In the cis configuration, the alkyl groups can shield the π-face of the double bond, impeding the approach of reactants. Therefore, reactions that are highly sensitive to steric bulk are expected to be slower for the (Z,Z) isomer compared to the (E,E) isomer.
Comparative Experimental Data
Direct experimental data systematically comparing the reactivity of all three this compound isomers is limited in the scientific literature. However, a study on the Ru-catalyzed enantioselective synthesis of borylated skipped dienes provides a valuable insight into the relative reactivity of the (2E,5Z) and (2Z,5Z) isomers.
Table 1: Initial Formation Rates in a Ru-catalyzed Reaction
| Isomer of Borylated Skipped Diene | Initial Formation Rate (mmol/L·s⁻¹) |
| (2Z,5Z) | 5.7 x 10⁻³ |
| (2E,5Z) | 2.6 x 10⁻³ |
This data indicates that under these specific catalytic conditions, the (2Z,5Z) isomer is formed more rapidly than the (2E,5Z) isomer.
Experimental Protocols
Below are detailed, representative methodologies for key experiments that can be used to compare the reactivity of this compound isomers.
Catalytic Hydrogenation
This protocol describes a standard procedure for catalytic hydrogenation, which can be used to determine the relative rates of hydrogen uptake by the different isomers.
Objective: To compare the rate of hydrogenation of (2E,5E), (2E,5Z), and (2Z,5Z)-octa-2,5-diene.
Materials:
-
(2E,5E)-octa-2,5-diene
-
(2E,5Z)-octa-2,5-diene
-
(2Z,5Z)-octa-2,5-diene
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) (anhydrous)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or a similar setup
-
Gas chromatograph (GC) for monitoring the reaction progress
Procedure:
-
In a pressure vessel of a Parr hydrogenation apparatus, add a solution of one of the this compound isomers (e.g., 100 mg, 0.91 mmol) in methanol (10 mL).
-
Carefully add 10% Pd/C catalyst (10 mg, 10% by weight of the substrate) to the vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Flush the system with hydrogen gas three times to remove any residual air.
-
Pressurize the vessel with hydrogen to a desired pressure (e.g., 50 psi).
-
Commence vigorous stirring or shaking of the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots at regular time intervals, filtering them through a short pad of celite to remove the catalyst, and analyzing by GC to determine the disappearance of the starting material and the appearance of octane.
-
The rate of reaction can be determined by plotting the concentration of the diene versus time.
-
Repeat the experiment under identical conditions for the other two isomers.
Electrophilic Bromination
This protocol outlines a method to compare the rates of electrophilic addition of bromine to the isomers.
Objective: To compare the rate of bromination of (2E,5E), (2E,5Z), and (2Z,5Z)-octa-2,5-diene.
Materials:
-
(2E,5E)-octa-2,5-diene
-
(2E,5Z)-octa-2,5-diene
-
(2Z,5Z)-octa-2,5-diene
-
Bromine solution in dichloromethane (B109758) (CH₂Cl₂, standardized concentration)
-
Dichloromethane (anhydrous)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a standard solution of each this compound isomer in dichloromethane (e.g., 0.1 M).
-
Prepare a standard solution of bromine in dichloromethane (e.g., 0.05 M). The absorbance of this solution at a specific wavelength (e.g., 520 nm) should be measured.
-
In a cuvette for the spectrophotometer, mix a known volume of the diene solution with a known volume of the bromine solution.
-
Immediately start monitoring the decrease in absorbance of the bromine at the chosen wavelength as a function of time. The disappearance of the bromine color indicates the progress of the reaction.
-
The initial rate of the reaction can be calculated from the slope of the absorbance vs. time plot.
-
Repeat the experiment under the same conditions for the other two isomers to compare their initial reaction rates.
Visualizations
Logical Relationship of Factors Influencing Reactivity
The following diagram illustrates the interplay of thermodynamic stability and steric hindrance in determining the reactivity of the this compound isomers.
Caption: Relationship between isomer structure, stability, sterics, and reactivity.
Generalized Experimental Workflow for Reactivity Comparison
The following diagram outlines a general workflow for comparing the reactivity of the this compound isomers.
Caption: A generalized workflow for the comparative analysis of isomer reactivity.
Conclusion
The reactivity of this compound isomers is a function of their thermodynamic stability and the steric environment of their double bonds. Theoretical considerations suggest that the less stable and more sterically hindered (Z,Z) isomer may exhibit the highest reactivity, particularly in reactions with a low steric demand. Conversely, for reactions that are highly sensitive to steric hindrance, the (E,E) isomer is expected to be the most reactive. The limited available experimental data supports the notion of differential reactivity among the isomers. Further systematic studies are warranted to provide a comprehensive quantitative comparison of the reactivity of these isomers across a range of chemical transformations.
A Comparative Guide to the Validation of a Novel High-Throughput GC-FID Method for the Analysis of Octa-2,5-diene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new, rapid Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative analysis of octa-2,5-diene. The performance of this novel method is objectively compared with established analytical techniques, supported by detailed experimental data and protocols.
Introduction to this compound Analysis
This compound is a volatile organic compound (VOC) that can be present as a starting material, intermediate, or impurity in various chemical manufacturing processes.[1] Accurate and reliable quantification of this analyte is crucial for process control, quality assurance of final products, and regulatory compliance. This necessitates the use of validated analytical methods that are specific, accurate, and precise.
This guide details the validation of a new high-throughput GC-FID method designed for rapid and reliable quantification of this compound. A comparison with two alternative methods, a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method and a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, is also presented.
Comparative Analysis of Analytical Methods
The performance of the novel high-throughput GC-FID method was evaluated against a standard GC-MS method and an HPLC-UV method. The key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, are summarized in the tables below.[2][3][4]
Table 1: Summary of Validation Parameters for the Novel High-Throughput GC-FID Method
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.9991 |
| Range (µg/mL) | 80-120% of test concentration | 1.0 - 50.0 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.23% |
| Specificity | No interference at the retention time of the analyte | Passed |
| LOD (µg/mL) | - | 0.25 |
| LOQ (µg/mL) | - | 0.80 |
| Robustness | No significant impact on results | Passed |
Table 2: Comparative Performance of Analytical Methods for this compound
| Parameter | Novel HT GC-FID | Standard GC-MS | HPLC-UV |
| Principle | Separation by volatility, detection by flame ionization | Separation by volatility, identification by mass-to-charge ratio | Separation by polarity, detection by UV absorbance |
| Analysis Time (min) | 8 | 20 | 15 |
| Linearity (r²) | 0.9991 | 0.9995 | 0.9978 |
| Accuracy (% Recovery) | 99.2 - 101.5% | 99.5 - 101.0% | 97.5 - 102.5% |
| Precision (RSD%) | 1.23% | 1.15% | 2.10% |
| LOD (µg/mL) | 0.25 | 0.05 | 5.0 |
| LOQ (µg/mL) | 0.80 | 0.15 | 15.0 |
| Specificity | High | Very High | Moderate |
| Cost per Sample | Low | High | Medium |
Experimental Protocols
Detailed methodologies for the novel high-throughput GC-FID method and the comparative analytical techniques are provided below.
Novel High-Throughput GC-FID Method
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.
-
Column: DB-5ms (15 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute, then ramp to 180°C at 30°C/min, and hold for 2 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dilute the sample in hexane (B92381) to a final concentration within the linear range of the method.
-
Standard Preparation: Prepare a stock solution of this compound in hexane. Prepare a series of calibration standards by serial dilution of the stock solution.
Standard GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Quantification: Based on the peak area of the molecular ion or a characteristic fragment ion.
HPLC-UV Method
-
Instrumentation: High-performance liquid chromatograph with a UV detector.
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample in the mobile phase.
Visualizations
The following diagrams illustrate the validation workflow and a comparison of the key performance parameters of the analytical methods.
Caption: Workflow for the validation of a new analytical method.
Caption: Key performance comparison of analytical methods.
References
Benchmarking Octa-2,5-Diene in Catalysis: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of octa-2,5-diene's performance in various catalytic reactions against common alternatives. The information presented is supported by experimental data to aid in the selection of optimal dienes for specific catalytic applications.
This compound, particularly in the form of its bicyclic derivatives, has emerged as a significant ligand in asymmetric catalysis, most notably in rhodium-catalyzed reactions. Its unique structural features can lead to high catalytic activity and enantioselectivity. This guide benchmarks the performance of this compound and its derivatives against other commonly used dienes in key catalytic transformations, including asymmetric addition, polymerization, and hydroformylation reactions.
Rhodium-Catalyzed Asymmetric 1,4-Addition
In the realm of rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones, chiral ligands based on the bicyclo[2.2.2]this compound scaffold have demonstrated exceptional performance. These reactions are crucial for the synthesis of chiral molecules in drug discovery and development.
Performance Comparison of Chiral Diene Ligands
| Ligand Family | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Bicyclo[2.2.2]this compound (bod) | [RhCl(C₂H₄)₂]₂ / (R,R)-Ph-bod | 2-Cyclohexenone | >95 | up to 99 | [1] |
| Bicyclo[2.2.2]this compound (bod) | [RhCl(C₂H₄)₂]₂ / (R,R)-Fc,Ph-bod | 2-Cyclohexenone | High | Generally higher than Ph-bod | [2] |
| Bicyclo[2.2.1]hepta-2,5-diene (nbd) | [RhCl(C₂H₄)₂]₂ / (1R,4R)-2,5-dibenzyl-nbd* | 2-Cyclohexenone | High | up to 99 | [3] |
| Bicyclo[3.3.0]this compound | [RhCl(C₂H₄)₂]₂ / C₂-Symmetric Ligand | N-tosylaldimines | up to 99 | up to 99 |
Summary: Chiral ligands derived from the bicyclo[2.2.2]this compound framework, such as phenyl-substituted (Ph-bod) and ferrocenyl-phenyl-substituted (Fc,Ph-bod), are highly effective in rhodium-catalyzed asymmetric 1,4-additions. They consistently provide high yields and excellent enantioselectivities, often reaching up to 99% ee.[1] The ferrocenyl-containing ligand has been reported to provide even higher enantioselectivity compared to its phenyl-only counterpart.[2] These ligands have shown superior performance in some cases compared to traditional chiral phosphine (B1218219) ligands.[3]
Experimental Protocol: Rhodium-Catalyzed Asymmetric 1,4-Addition
The following is a general procedure for the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ketone using a chiral bicyclo[2.2.2]this compound ligand.
Materials:
-
[RhCl(C₂H₄)₂]₂ (Rhodium catalyst precursor)
-
Chiral bicyclo[2.2.2]this compound ligand (e.g., (R,R)-Ph-bod*)
-
Arylboronic acid
-
α,β-Unsaturated ketone
-
Dioxane (solvent)
-
1.5 M Aqueous potassium hydroxide (B78521) (KOH)
Procedure:
-
In an inert atmosphere (e.g., under argon or nitrogen), a solution of the chiral diene ligand and [RhCl(C₂H₄)₂]₂ in dioxane is prepared to generate the active rhodium catalyst in situ.
-
To this catalyst solution, the arylboronic acid is added.
-
The α,β-unsaturated ketone is then added to the mixture.
-
Finally, the aqueous KOH solution is added to initiate the reaction.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 1 hour).
-
Upon completion, the reaction is quenched, and the product is extracted and purified, typically by silica (B1680970) gel chromatography.
-
The yield and enantiomeric excess of the product are determined by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Catalytic Cycle of Rhodium-Catalyzed 1,4-Addition
The catalytic cycle for the rhodium-catalyzed 1,4-addition of an arylboronic acid to an enone, facilitated by a diene ligand, is a key aspect of understanding its efficacy.
Nickel-Catalyzed Polymerization of Dienes
Nickel-based catalysts are widely used for the polymerization of conjugated dienes like butadiene. The microstructure of the resulting polymer (e.g., cis-1,4, trans-1,4, or 1,2-addition) is highly dependent on the catalyst system. While specific data on this compound in this context is scarce, a comparison with butadiene provides a benchmark.
Performance in Diene Polymerization
| Diene | Catalyst System | Polymer Microstructure | Molecular Weight ( g/mol ) | Reference |
| 1,3-Butadiene | π-allyl Nickel(II) trifluoroacetate (B77799) / MgnBuEt | 1,4-regioselective | Variable, controlled by CTA | [4] |
| Ethylene/Butadiene Copolymerization | Nickel-dithiocarbamate complexes | Wax-like copolymers | 1000 - 6500 | [5] |
Catalytic Cycle of Nickel-Catalyzed Diene Polymerization
The polymerization of dienes by nickel catalysts typically proceeds through a coordinative chain transfer mechanism.
Hydroformylation of Dienes
Hydroformylation, or the oxo process, is a large-scale industrial process that converts alkenes to aldehydes. While less common for dienes, rhodium complexes are known to catalyze this transformation.
Performance Data
Currently, specific comparative data on the hydroformylation of this compound versus other dienes is limited in the readily available literature. However, rhodium complexes with polydentate phosphine ligands are generally employed for the hydroformylation of conjugated dienes.
Experimental Protocol: Hydroformylation of a Conjugated Diene
The following is a generalized procedure for the rhodium-catalyzed hydroformylation of a conjugated diene.
Materials:
-
Rhodium precursor (e.g., 1,5-cyclooctadiene-rhodium(I) acetate)
-
Polydentate phosphine ligand
-
Conjugated diene
-
Syngas (CO/H₂ mixture)
-
Solvent (e.g., toluene, benzene)
-
High-pressure reactor
Procedure:
-
The rhodium precursor, ligand, and solvent are charged into a high-pressure reactor under an inert atmosphere.
-
The conjugated diene is added to the reactor.
-
The reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas).
-
The reaction mixture is heated to the desired temperature and stirred for the required duration.
-
After cooling and depressurization, the product aldehydes are isolated and analyzed.
Workflow for Catalyst and Ligand Screening
The discovery of optimal catalysts and ligands for a specific reaction involving dienes often requires a systematic screening process. A high-throughput screening workflow can significantly accelerate this process.
This guide highlights the strong performance of bicyclo[2.2.2]this compound-derived ligands in asymmetric rhodium catalysis. While direct comparative data for the parent this compound in a broader range of catalytic reactions remains an area for further investigation, the provided benchmarks and protocols offer a solid foundation for researchers and professionals in the field.
References
Comparative Analysis of Octa-2,5-diene and Its Analogues: A Guide for Researchers and Drug Development Professionals
An in-depth comparison of the synthesis, physicochemical properties, and biological activities of octa-2,5-diene and its structural analogues. This guide provides key experimental data, detailed protocols, and visual workflows to support further research and development in this area.
Introduction
This compound is a linear diene with the molecular formula C₈H₁₄. The arrangement of its two double bonds allows for several geometric isomers, each with distinct chemical and physical properties. This guide provides a comparative analysis of this compound and its analogues, focusing on their synthesis, spectroscopic characterization, and potential biological relevance, particularly in the context of oxidative stress. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with dienes and related compounds.
Physicochemical Properties
The physicochemical properties of this compound isomers are influenced by their stereochemistry. While experimental data is limited, computed properties from reputable databases provide a baseline for comparison.
| Property | This compound[1][2] | (2E)-octa-2,5-diene[3][4] | (2Z,5E)-octa-2,5-diene[5] |
| Molecular Formula | C₈H₁₄ | C₈H₁₄ | C₈H₁₄ |
| Molecular Weight | 110.20 g/mol | 110.20 g/mol | 110.20 g/mol |
| IUPAC Name | This compound | (2E)-octa-2,5-diene | (2Z,5E)-octa-2,5-diene |
| SMILES | CCC=CCC=CC | CCC=CC/C=C/C | CC/C=C/C/C=C\C |
| InChIKey | GDDAJHJRAKOILH-UHFFFAOYSA-N | GDDAJHJRAKOILH-PTODIWPFSA-N | GDDAJHJRAKOILH-CUKJDEOPSA-N |
Synthesis and Experimental Protocols
The stereoselective synthesis of conjugated dienes is a critical aspect of their study and application. Various methods have been developed to control the geometry of the double bonds, which in turn dictates the molecule's properties.
General Stereoselective Synthesis of 1,3-Dienes
A modern and versatile method for the stereoselective synthesis of 1,3-dienes involves the palladium-catalyzed cross-coupling of sulfolenes. This approach offers high regio- and stereoselectivity, with reported yields of up to 99% and E/Z ratios greater than 30:1.[3]
Experimental Protocol: General Palladium-Catalyzed Dienylation
-
Reaction Setup: In a nitrogen-purged glovebox, a reaction vessel is charged with Pd(OAc)₂, a suitable phosphine (B1218219) ligand (e.g., dppbz), an aryl or vinyl halide, and a solution of the dienyl sulfinate (generated in situ from the corresponding sulfolene and a base like potassium methoxide) in an appropriate solvent such as tetrahydrofuran (B95107) (THF).
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperatures) for a defined period, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired diene.
Synthesis of Functionalized Analogues
Functionalized analogues of this compound, such as octa-3,5-diene-2,7-dione, can serve as versatile starting materials for the synthesis of various heterocyclic compounds.
Experimental Workflow for Heterocycle Synthesis from an this compound Analogue
Caption: Generalized workflow for the synthesis of heterocyclic compounds from octa-3,5-diene-2,7-dione.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for the characterization and differentiation of diene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the stereochemistry of the double bonds. While specific spectral data for all this compound isomers are not compiled in a single source, general principles of NMR spectroscopy for dienes can be applied for their characterization.
Mass Spectrometry (MS)
The fragmentation patterns in mass spectrometry can provide valuable information for distinguishing between isomers. For linear dienes, fragmentation often involves allylic cleavage and rearrangements.
Expected Fragmentation of this compound
Caption: Potential fragmentation pathways for this compound in mass spectrometry.
Biological Activity and Signaling Pathways
Conjugated dienes are implicated in cellular signaling pathways, particularly those related to oxidative stress and lipid peroxidation.
Role in Lipid Peroxidation
Lipid peroxidation is a chain reaction initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids. A key step in this process is the formation of conjugated dienes, which can be used as a biomarker for oxidative stress. The formation of these dienes can compromise cell membrane integrity, leading to inflammation and cell death.[6]
Lipid Peroxidation Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. 2,5-Octadiene | C8H14 | CID 522087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Highly Regio- and Stereoselective Catalytic Synthesis of Conjugated Dienes and Polyenes [organic-chemistry.org]
- 4. (2E)-octa-2,5-diene | C8H14 | CID 91801461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Octadiene, Z,E | C8H14 | CID 6430949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. theorango.com [theorango.com]
Cross-Validation of Experimental and Computational Data for Octa-2,5-diene: A Comparative Guide
A detailed comparison of experimentally determined and computationally predicted properties of octa-2,5-diene is presented, offering insights into the cross-validation of data for non-conjugated dienes. This guide is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the synergy between experimental and theoretical approaches in chemical analysis.
Spectroscopic Data
Spectroscopic techniques are fundamental in elucidating the structure and bonding of molecules. The following tables summarize available experimental spectroscopic data for this compound and outline the computational methods that can be employed for their prediction.
Table 1: Experimental Spectroscopic Data for this compound
| Property | Experimental Value | Source |
| Mass Spectrum (EI) | Major fragments (m/z): 41, 54, 67, 81, 95, 110 | NIST WebBook[1][2] |
Table 2: Computational Methods for Spectroscopic Data Prediction of Dienes
| Property | Computational Method | Basis Set | Key Insights from Analogous Systems |
| ¹H and ¹³C NMR Chemical Shifts | Density Functional Theory (DFT) with Gauge-Independent Atomic Orbital (GIAO) method | 6-311++G(2d,p) or similar | DFT calculations on related polyenes, such as octatrienes, have shown good correlation between calculated and experimental ¹H NMR chemical shifts, aiding in the assignment of complex spectra and elucidation of solution-state structures. |
| Vibrational Frequencies (IR) | DFT | B3LYP/6-31G(d) or similar | Theoretical calculations on similar dienes can predict vibrational modes, which, after appropriate scaling, can be correlated with experimental IR spectra to assign specific bands to functional group vibrations. |
| Mass Spectrometry Fragmentation | Quantum mechanics/molecular dynamics (QM/MD) simulations | Not broadly established for routine prediction | While not a standard high-throughput method, computational approaches can model fragmentation pathways to help interpret complex mass spectra. |
Experimental Protocols
Mass Spectrometry (Electron Ionization - EI): The mass spectrum of 2,5-octadiene was obtained from the National Institute of Standards and Technology (NIST) database.[1][2] Electron ionization involves bombarding the gaseous sample with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected, providing a characteristic fragmentation pattern that serves as a molecular fingerprint.
Computational Methodologies for Analogous Systems
Computational chemistry provides powerful tools to predict and interpret molecular properties. For dienes like this compound, Density Functional Theory (DFT) is a widely used method.
NMR Chemical Shift Calculations: Studies on related polyenes demonstrate the utility of DFT in predicting proton NMR chemical shifts. The typical workflow involves:
-
Conformational Search: Identifying the low-energy conformers of the molecule using molecular mechanics or semi-empirical methods.
-
Geometry Optimization: Optimizing the geometry of each conformer using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).
-
NMR Calculation: Calculating the magnetic shielding constants for each optimized conformer using the GIAO method with a larger basis set (e.g., 6-311++G(2d,p)).
-
Boltzmann Averaging: The final predicted chemical shifts are obtained by averaging the values of the individual conformers, weighted by their Boltzmann population at a given temperature.
Vibrational Frequency Calculations: The prediction of IR spectra follows a similar workflow:
-
Geometry Optimization: The molecular geometry is optimized at a chosen level of theory (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: At the optimized geometry, the vibrational frequencies and their corresponding intensities are calculated.
-
Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.
Logical Workflow for Cross-Validation
The cross-validation of experimental and computational data is an iterative process that enhances the confidence in both methodologies. The following diagram illustrates a typical workflow for a molecule like this compound.
Caption: Workflow for the cross-validation of experimental and computational data for this compound.
Thermochemical and Kinetic Data
At present, there is a lack of specific experimental thermochemical (e.g., enthalpy of formation) and kinetic data for this compound in the public domain. However, computational methods can provide reliable estimates for these properties. For instance, high-level ab initio methods like G4 or W1 can be used to calculate the enthalpy of formation with high accuracy.
For reaction kinetics, for example in a potential Diels-Alder reaction where this compound might act as a diene (following isomerization to a conjugated form) or a dienophile, DFT can be employed to:
-
Locate the transition state structures.
-
Calculate the activation energies.
-
Determine the reaction mechanism (concerted vs. stepwise).
These computational predictions can then guide experimental studies to verify the reaction outcomes and kinetics.
References
Safety Operating Guide
Proper Disposal of Octa-2,5-diene: A Comprehensive Guide for Laboratory Professionals
The safe and environmentally responsible disposal of chemical waste is a paramount concern in any research and development setting. This guide provides detailed, procedural instructions for the proper disposal of Octa-2,5-diene, ensuring the safety of laboratory personnel and compliance with regulatory standards. Adherence to these protocols is essential for minimizing environmental impact and maintaining a secure work environment.
Hazard Identification and Safety Profile
Table 1: Physicochemical Properties and Hazards of Related Octadienes
| Property | 1,7-Octadiene[1] | 1,5-Cyclooctadiene[2][3] |
| Physical State | Liquid | Liquid |
| Appearance | Colorless to very pale yellow | Colorless |
| Odor | Pungent | Stench |
| Boiling Point | 120°C | 151°C |
| Flash Point | 9°C | 38°C |
| Autoignition Temp. | 230°C | 270°C |
| Solubility in Water | Insoluble (0.08 g/L at 20°C) | Insoluble |
| Hazards | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. | Flammable liquid and vapor. May be fatal if swallowed and enters airways. Harmful if swallowed or inhaled. |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound must be handled through an approved waste disposal program.[2][4] Under no circumstances should it be disposed of down the sanitary sewer or in regular solid waste.[5][6]
1. Waste Collection and Segregation:
-
Container: Use a dedicated, properly labeled, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable.[4][7] The original container, if in good condition and properly sealed, can also be used for waste accumulation.
-
Segregation: Collect this compound waste separately from other chemical waste streams, especially incompatible materials like oxidizers, acids, and bases.[7] Non-halogenated organic solvent waste should be kept separate from halogenated solvents.[7][8]
2. Labeling of Waste Containers:
-
Content Identification: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".
-
Hazard Communication: Indicate the primary hazards, such as "Flammable Liquid".
-
Generator Information: Include the name of the principal investigator, the laboratory location, and the date of accumulation.
3. Storage of Chemical Waste:
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be a cool, dry, and well-ventilated space, away from sources of ignition such as heat, sparks, or open flames.[1][4]
-
Containment: It is best practice to store the waste container in secondary containment to mitigate potential spills.
-
Container Integrity: Ensure the container cap is tightly sealed at all times, except when adding waste.[6] Do not overfill containers; a general guideline is to fill to no more than 90% capacity.[6]
4. Arranging for Disposal:
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for the hazardous waste.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Octa-2,5-diene
Disclaimer: Specific safety data for Octa-2,5-diene is limited. The following guidance is based on the known hazards of structurally similar chemicals, such as other octadiene isomers and volatile, flammable organic compounds. It is crucial to supplement this information with a substance-specific risk assessment and to consult with your institution's Environmental Health and Safety department before commencing any work.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound and its isomers is presented below. This data is critical for understanding the substance's behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C8H14 | [1][2] |
| Molecular Weight | 110.20 g/mol | [1][2] |
| Boiling Point | 114 - 121 °C (for 1,7-Octadiene) | [3] |
| Melting Point | -70 °C (for 1,7-Octadiene) | [3][4] |
| Flash Point | 9 °C (for 1,7-Octadiene) | [3][4] |
| Autoignition Temperature | 230 °C (for 1,7-Octadiene) | [4] |
| Physical State | Liquid | [3] |
| Appearance | Colorless to light yellow | [3][4] |
| Solubility in Water | Insoluble | [4] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure personal safety when handling this compound. The following recommendations are based on the potential hazards of flammable and volatile organic compounds.
1. Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes.
-
Face Shield: A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.[5]
2. Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Butyl rubber or Viton® are generally recommended for handling ketones and similar organic compounds. Nitrile gloves may provide temporary protection against splashes but should be replaced immediately upon contamination.[6] Always inspect gloves for any signs of degradation or perforation before use.
-
Laboratory Coat: A flame-retardant lab coat is essential.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]
-
Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, must be worn to protect the feet.[6]
3. Respiratory Protection:
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[6]
-
Respirator: If the concentration of airborne vapors is likely to exceed exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5][7] A proper respiratory protection program, including fit-testing, must be in place.[5]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6] Ensure that an eyewash station and a safety shower are readily accessible.[3]
-
Ignition Sources: this compound is flammable. Keep it away from heat, sparks, open flames, and other sources of ignition.[3][4] Use non-sparking tools and explosion-proof equipment.[3][8] All metal equipment should be grounded to prevent static discharge.[3]
-
Storage: Store containers in a cool, dry, and well-ventilated area designated for flammable liquids.[4] Keep containers tightly closed when not in use.[3] Store away from incompatible materials such as oxidizing agents.[4]
Spill Management
-
Small Spills: In the event of a small spill, absorb the liquid with an inert material such as sand, silica (B1680970) gel, or a universal binder.[3] Use non-sparking tools for cleanup.[3]
-
Large Spills: Evacuate the area immediately. If it is safe to do so, contain the spill. Contact your institution's emergency response team.
-
Ventilation: Ensure adequate ventilation during cleanup.
Disposal Plan
-
Waste Collection: Collect all waste materials, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container for hazardous waste.
-
Disposal Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[3]
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. 2,5-Octadiene, Z,E | C8H14 | CID 6430949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Octadiene | C8H14 | CID 522087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
